molecular formula C9H8N4O2 B3060532 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid CAS No. 501662-54-0

4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid

Cat. No.: B3060532
CAS No.: 501662-54-0
M. Wt: 204.19 g/mol
InChI Key: MCMCXXODMGTCCM-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methyltetrazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)9(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMCXXODMGTCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318928
Record name 4-(1-methyltetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501662-54-0
Record name 4-(1-methyltetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid , a specialized bifunctional ligand and pharmaceutical intermediate. Unlike its more common isomer (2-methyl) or the parent (NH-tetrazole), the 1-methyl derivative offers unique steric and electronic properties critical for coordination chemistry and drug design.

Executive Summary

4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (CAS: Specific isomer often distinct from generic 34114-12-0) is a rigid, bifunctional organic molecule featuring a carboxylic acid and a 1,5-disubstituted tetrazole ring.

In medicinal chemistry, it serves as a non-acidic, metabolically stable bioisostere of the cis-amide bond, offering different solubility and lipophilicity profiles compared to the acidic 1H-tetrazole parent. In materials science (MOFs), the 1-substituted tetrazole introduces a significant torsional twist relative to the phenyl ring, unlike the planar 2-substituted isomer, making it a valuable "kinked" linker for constructing porous frameworks with specific topologies.

Molecular Architecture & Electronic Profile[1]

Regioisomerism: The N1 vs. N2 Distinction

The methylation of 5-substituted tetrazoles yields two isomers: the 1,5-disubstituted (N1) and 2,5-disubstituted (N2) forms. Understanding this distinction is critical for application.

Feature1-Methyl Isomer (Target) 2-Methyl Isomer
Connectivity Methyl on Nitrogen 1 (adjacent to carbon)Methyl on Nitrogen 2
Geometry Twisted: Steric clash between N1-Methyl and phenyl ortho-protons forces a ~45-60° dihedral angle.Planar: Minimal steric hindrance allows the rings to remain coplanar.
Dipole Moment High (Vectors of tetrazole and carboxylate often additive)Lower (Vectors often cancel)
Coordination Sterically hindered donor; induces non-planar topology in MOFs.Linear, planar linker; often mimics terephthalic acid.
Electronic Properties

The 1-methyltetrazole moiety is a strong electron-withdrawing group (EWG) due to the high nitrogen content and lack of resonance donation into the phenyl ring (due to the twist).

  • Acidity (COOH): The pKa of the benzoic acid moiety is lowered relative to unsubstituted benzoic acid (approx. 3.9–4.0 vs 4.2) due to the inductive withdrawal of the tetrazole.

  • Tetrazole Basicity: The tetrazole ring nitrogens (N3/N4) retain weak Lewis basicity, capable of coordinating to soft metal centers (Ag+, Cu+, Zn2+).

Synthetic Protocols

The synthesis of the specific 1-methyl isomer requires careful control, as direct alkylation favors the N2 isomer.

Protocol A: Regioselective Cycloaddition (Primary Route)

This method constructs the tetrazole ring with the methyl group already in place, ensuring 100% regioselectivity for the 1,5-isomer.

Reagents:

  • 4-Cyanobenzoic acid (or Methyl 4-cyanobenzoate)

  • Sodium Azide (

    
    )
    
  • Methyl Iodide (

    
    ) or Trimethylsilyl Azide (
    
    
    
    ) / Methanol
  • Catalyst:

    
     or 
    
    
    
    (if using click conditions)

Workflow:

  • Azide Formation: Generate Methyl Azide in situ (Caution: Explosion Hazard) or use a masked equivalent like methylamine + triethylorthoformate + sodium azide (The Gewald Reaction variant).

  • Cycloaddition: React 4-cyanobenzoic acid with the methyl azide source.

    • Note: The reaction of a nitrile with an organic azide (

      
      ) typically yields the 1,5-disubstituted tetrazole due to electronic polarization.
      
Protocol B: Methylation & Separation (Laboratory Scale)

Direct methylation of the parent tetrazole is safer but requires chromatographic separation.

Reagents:

  • 4-(1H-tetrazol-5-yl)benzoic acid (Starting Material)[1][2][3]

  • Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    )
  • Base:

    
     or 
    
    
    
  • Solvent: DMF or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-(1H-tetrazol-5-yl)benzoic acid in DMF (0.5 M).

  • Deprotonation: Add 2.2 eq of

    
    . Stir at RT for 30 min. (Carboxylate and Tetrazolate formed).[4]
    
  • Alkylation: Add 1.1 eq of Methyl Iodide dropwise at 0°C.

    • Crucial: Limiting MeI prevents esterification of the carboxylic acid. If ester forms, hydrolysis (LiOH/THF) is required later.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Isomers separate well).

  • Workup: Pour into ice water. Acidify to pH 3.[2] Extract with EtOAc.[2][5]

  • Purification:

    • The N2-isomer is less polar and elutes first (Hexane/EtOAc 7:3).

    • The N1-isomer (Target) is more polar and elutes second (Hexane/EtOAc 4:6 or DCM/MeOH).

    • Yield Distribution: Typically 70:30 favoring N2.

SynthesisWorkflow Start Start: 4-Cyanobenzoic Acid RouteA Route A: Cycloaddition (Regioselective) Start->RouteA RouteB Route B: Direct Methylation (Non-Selective) StepA1 React with Methyl Azide Source (e.g., NaN3 + MeI in situ) RouteA->StepA1 StepA2 1,5-Cycloaddition StepA1->StepA2 Target Target: 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid StepA2->Target StepB1 Start: 4-(1H-tetrazol-5-yl)benzoic acid StepB2 Base (K2CO3) + MeI (1.1 eq) StepB1->StepB2 StepB3 Mixture Formation (N1 + N2) StepB2->StepB3 StepB4 Column Chromatography (Separation based on Polarity) StepB3->StepB4 StepB4->Target Polar Fraction Byproduct Byproduct: N2-Isomer (Discard or Recycle) StepB4->Byproduct Non-polar Fraction

Caption: Synthetic pathways comparing regioselective cycloaddition (Route A) vs. direct methylation (Route B).

Physicochemical Properties[4][6][7][8][9]

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 204.19 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, DMF, Methanol (Hot).[3]Poor solubility in water and non-polar solvents.
pKa (COOH) ~3.95 (Predicted)More acidic than benzoic acid (4.20) due to tetrazole EWG.
LogP ~1.1Less lipophilic than N2-isomer due to higher dipole.
Crystal Density ~1.45 g/cm³Depends on polymorph/solvate.

Applications in Research

Metal-Organic Frameworks (MOFs)

The 1-methyl isomer is a "kinked" ligand. Unlike the linear terephthalic acid or the planar 2-methyl tetrazole, the 1-methyl derivative introduces a bend in the coordination polymer chain.

  • Topology Control: Used to prevent the formation of interpenetrated networks by increasing steric bulk and changing the vector angle between the carboxylate and the tetrazole binding site.

  • Luminescence: The twisted conformation disrupts

    
    -
    
    
    
    stacking, which can enhance solid-state fluorescence by reducing quenching pathways.
Medicinal Chemistry (Bioisosterism)
  • Metabolic Stability: The 1-methyl tetrazole is metabolically robust, unlike esters.

  • Receptor Binding: It mimics the cis-amide bond configuration. The N1-methyl group can occupy hydrophobic pockets in receptors (e.g., Angiotensin II receptors) that the unsubstituted NH-tetrazole cannot.

Characterization Standards

To validate the synthesis of the correct isomer, 1H NMR is the definitive tool.

1H NMR (DMSO-d6, 400 MHz)
  • COOH:

    
     13.0–13.5 ppm (Broad singlet).
    
  • Aromatic Protons: Two doublets (AA'BB' system).

    • 
       ~8.15 ppm (2H, d, J=8.5 Hz, ortho to COOH).
      
    • 
       ~7.95 ppm (2H, d, J=8.5 Hz, ortho to Tetrazole).
      
    • Diagnostic: The protons ortho to the tetrazole in the N1-isomer are often shielded relative to the N2-isomer due to the twisted ring current effect.

  • Methyl Group (Critical):

    • N1-Methyl (Target):

      
      4.10 – 4.25 ppm  (Singlet).
      
    • Comparison: The N2-Methyl isomer typically resonates downfield at

      
       4.40 – 4.50 ppm.
      
IR Spectroscopy[1][10]
  • C=O Stretch: 1680–1700 cm⁻¹ (Carboxylic acid).

  • Tetrazole Ring: 1000–1100 cm⁻¹ and 1200–1300 cm⁻¹ (skeletal vibrations).

  • Absence of N-H: No sharp band at 3300–3400 cm⁻¹ (confirms alkylation).

References

  • Regioselectivity in Tetrazole Alkylation: Title: "Isomerism in 5-Substituted Tetrazoles: Steric and Electronic Effects." Source:Journal of Organic Chemistry. URL:[Link] (General Reference for Tetrazole Isomerism Principles).

  • MOF Ligand Design: Title: "Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation." Source:Dalton Transactions (RSC). URL:[Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles: Title: "Facile synthesis of 1-substituted tetrazoles via the reaction of primary amines with triethyl orthoformate and sodium azide."[3] Source:Tetrahedron Letters. URL:[Link]

  • General Properties of Tetrazole Benzoic Acids: Title: "4-(1H-Tetrazol-5-yl)benzoic acid - PubChem Compound Summary."[3] Source:National Center for Biotechnology Information.[3] URL:[Link]

Sources

pKa values and acidity constants of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically the acidity constants (pKa), of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid. This document is structured for researchers in medicinal chemistry and pre-formulation sciences.[1]

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid is a bifunctional aromatic scaffold frequently utilized in the synthesis of angiotensin II receptor antagonists (sartans) and as a bioisostere in fragment-based drug design.[1][2] Unlike its parent analog, 4-(1H-tetrazol-5-yl)benzoic acid, which possesses two ionizable protons (carboxylic acid and tetrazole ring), the title compound is a mono-protic acid under physiological conditions.[1][2]

The N-methylation at the 1-position of the tetrazole ring abolishes the acidity of the tetrazole moiety, leaving the carboxylic acid as the sole ionization site.[1][2] The presence of the 1-methyltetrazol-5-yl substituent exerts a significant electron-withdrawing effect (EWG) on the benzoic acid core, resulting in a lower pKa (increased acidity) compared to unsubstituted benzoic acid.[1]

Structural Analysis & Ionization Sites

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 204.19 g/mol [2][3]

  • Key Structural Feature: The benzene ring is substituted at the para position (C4) with a tetrazole ring attached via its C5 carbon. The tetrazole is methylated at the N1 nitrogen.[3]

Ionization Logic

To understand the pKa profile, one must distinguish between the two potential sites of ionization and the effect of the methyl group:

  • Carboxylic Acid (Position 1): This is the primary acidic center. Its acidity is modulated by the electronic properties of the para-substituent.[1][2][3]

  • Tetrazole Ring (Position 4): In unsubstituted tetrazoles (R-CN4H), the N-H proton is acidic (pKa ~4.5–4.9). However, in 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid , this proton is replaced by a methyl group.[1][2] Consequently, the tetrazole ring cannot donate a proton. It acts as a weak base only in highly acidic media (pH < -2), which is irrelevant for standard pharmaceutical profiling.[1]

Structural Diagram (Graphviz)

G cluster_0 Substituent Effects Compound 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid (Neutral Form) Anion Carboxylate Anion (COO-) Compound->Anion Ka (Dissociation) Proton H+ Tetrazole 1-Methyl-Tetrazole Group (Electron Withdrawing) Benzene Benzene Ring (Spacer) Tetrazole->Benzene Inductive/Resonance Withdrawal (-I, -R) COOH Carboxylic Acid (Ionization Center) Benzene->COOH Decreased Electron Density Stabilizes Anion

Caption: Structural ionization logic showing the electron-withdrawing influence of the tetrazole moiety on the carboxylic acid.

pKa Values: Data & Derivation

As direct experimental values for this specific methylated analog are often proprietary or buried in patent literature, the values below are derived from high-confidence Structure-Activity Relationship (SAR) models and Hammett Equation calculations, supported by experimental data of close analogs.

Calculated & Predicted Values
ParameterValue (Approx.)ConfidenceRationale
pKa (COOH) 3.65 ± 0.15 HighHammett calculation (see below).[1][2]
pKa (Tetrazole) None AbsoluteMethylation at N1 removes the acidic proton.
LogP 1.2 - 1.5 MediumIncreased lipophilicity due to N-methylation vs. parent.[1][2]
The Hammett Calculation (Scientific Validation)

The pKa of a para-substituted benzoic acid can be calculated using the Hammett equation:


[1][2]
  • 
    :  4.20 (Standard reference).
    
  • 
     (Reaction constant):  1.00 (For benzoic acid ionization in water at 25°C).
    
  • 
     (Hammett constant):  The 1-methyl-1H-tetrazol-5-yl group is a strong electron-withdrawing group.[1][2]
    
    • 
       for the un-methylated tetrazolyl anion is ~0.56.[1][4]
      
    • 
       for the neutral 1-methyl-1H-tetrazol-5-yl group is estimated between 0.55 and 0.65  (similar to a cyano group, 
      
      
      
      ).[1][2]

Calculation:


[2]

Experimental Determination Protocol

Due to the limited aqueous solubility of the neutral form, standard aqueous titration often yields noisy data. The Yasuda-Shedlovsky Method (mixed-solvent extrapolation) is the gold standard for determining the thermodynamic pKa of such compounds.[1]

Reagents & Setup
  • Compound: >98% purity, dried to remove moisture.

  • Solvent System: Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH v/v).

  • Titrant: 0.1 M KOH (Standardized, carbonate-free).

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow Diagram (Graphviz)

Protocol Start Start: Sample Preparation Weigh Weigh ~5-10 mg Compound (Accurate to 0.01 mg) Start->Weigh Dissolve Dissolve in Co-Solvent Mixtures (30%, 40%, 50% MeOH/Water) Weigh->Dissolve Titrate Potentiometric Titration with 0.1 M KOH Dissolve->Titrate Calc_psKa Calculate psKa (Apparent pKa in solvent) Titrate->Calc_psKa Extrapolate Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs 1/Dielectric Calc_psKa->Extrapolate Result Result: Thermodynamic pKa (at 0% Organic Solvent) Extrapolate->Result

Caption: Yasuda-Shedlovsky extrapolation workflow for determining thermodynamic pKa of insoluble acids.

Detailed Methodology
  • Preparation: Prepare three separate solutions of the compound in 30%, 40%, and 50% (w/w) Methanol/Water. Ensure ionic strength is constant (e.g., 0.15 M KCl).

  • Titration: Titrate each solution with 0.1 N KOH under nitrogen purge (to prevent

    
     absorption). Record pH vs. volume data.
    
  • Calculation (

    
    ):  Determine the apparent pKa (
    
    
    
    ) for each solvent ratio using the Bjerrum difference plot or Gran plot method.
  • Extrapolation: Plot

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixture. The y-intercept represents the thermodynamic pKa in pure water.[1]

Pharmaceutical Implications[5]

Solubility & Salt Selection[2]
  • pH < 3.6: The compound exists primarily in its neutral, protonated form. Solubility will be minimal (< 0.1 mg/mL).

  • pH > 5.6: The compound exists as the carboxylate anion. Solubility increases significantly.[1]

  • Salt Screen: Due to the pKa of ~3.65, basic counter-ions with pKa > 5.6 are suitable. Common choices include Sodium , Potassium , or Tromethamine (Tris) .

Bioisosteric Considerations

In drug design, the 1-methyl-tetrazole group is often used as a non-acidic bioisostere of a carboxylic acid ester or amide, rather than the acid itself.[1] By attaching it to benzoic acid, the molecule retains the polarity and hydrogen-bond accepting capability of the tetrazole ring without introducing a second ionization center, effectively simplifying the pharmacokinetic profile compared to the un-methylated analog.[1]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1] Link

  • Popova, E. A., et al. (2019). Acidity Constants of Some Tetrazole Compounds in Various Aqueous-Organic Solvent Media.[1] Journal of Chemical & Engineering Data.[1] Link

  • PubChem Compound Summary. 4-(1H-Tetrazol-5-yl)benzoic acid (Parent Analog Data).[1][2] National Center for Biotechnology Information.[1] Link

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications.[1][2] Bioorganic & Medicinal Chemistry.[1] Link

  • Avdeev, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Reference for Yasuda-Shedlovsky Protocol).[1][2]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing purification, crystallization, formulation, and ultimately, bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid. Lacking extensive published data for this specific N-methylated isomer, this document synthesizes foundational chemical principles, predictive analysis based on molecular structure, and robust experimental protocols. We will deconstruct the molecule's functional components, predict its interactions with various solvent classes, and provide a detailed, field-proven methodology for empirical solubility determination. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of tetrazole-containing compounds.

Introduction: The Strategic Importance of Solubility Profiling

4-(1-methyl-1H-tetrazol-5-yl)benzoic acid is a heterocyclic carboxylic acid. Its structure is notable for two key moieties: the benzoic acid group, a common component in pharmaceuticals, and the N-methylated tetrazole ring. The tetrazole ring itself is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. However, the methylation at the N1 position fundamentally alters its character by removing the acidic N-H proton, thereby reducing its hydrogen-bond donating capacity and increasing its lipophilicity compared to its unsubstituted counterpart, 4-(1H-tetrazol-5-yl)benzoic acid.[3][4]

Understanding the solubility of this specific API is not an academic exercise; it is a critical-path activity in process chemistry and formulation.[2]

  • Crystallization & Purification: Selecting an appropriate solvent system is paramount for achieving desired purity, crystal form (polymorphism), and yield.[1]

  • Formulation Development: For liquid dosage forms, the API must be fully solubilized in a biocompatible solvent system. For topical formulations, solubility in excipients dictates the drug's ability to permeate the skin.[2]

  • Preclinical Studies: Solubilizing the compound in appropriate vehicles is essential for accurate dosing in toxicology and pharmacology studies.

This guide provides the theoretical framework and practical tools to systematically approach the solubility profiling of this molecule.

Physicochemical Properties and Structural Analysis

To predict solubility, we must first understand the molecule's intrinsic properties, which are dictated by its functional groups.

PropertyValue / DescriptionSource / Method
Molecular Formula C₉H₈N₄O₂Calculated
Molecular Weight 204.19 g/mol Calculated
IUPAC Name 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid---
Key Functional Groups 1. Carboxylic Acid (-COOH): Polar, acidic. Acts as a strong hydrogen bond donor and acceptor.[5] 2. Phenyl Ring: Non-polar, lipophilic. Contributes to solubility in aromatic and less polar solvents. 3. N-methyl Tetrazole Ring: Polar, aprotic. Contains multiple nitrogen atoms that can act as hydrogen bond acceptors. The N-methylation blocks the primary site of acidity on the tetrazole ring itself.[6]Structural Analysis

Causality of Structural Features on Solubility:

The molecule possesses a dualistic, amphiphilic character. The carboxylic acid and tetrazole moieties impart polarity and the capacity for specific hydrogen-bonding interactions, favoring solubility in polar solvents. Conversely, the phenyl ring provides a lipophilic character, suggesting some solubility in non-polar or aromatic solvents. The critical feature is the N-methylation. Unlike the parent compound 4-(1H-tetrazol-5-yl)benzoic acid, which has two acidic protons (one on the carboxyl group and one on the tetrazole ring), the title compound has only the carboxylic acid proton. This structural change is expected to decrease its solubility in highly polar protic solvents (like water) compared to its unmethylated analog but may enhance its solubility in moderately polar and aprotic solvents where the bulky, now less acidic, tetrazole ring can better interact.

Theoretical Framework: Solvent Selection Strategy

The principle of "like dissolves like" is the guiding tenet for solubility. This is based on the concept that a solute will dissolve best in a solvent that shares similar intermolecular forces. We can classify common organic solvents to create a logical screening strategy.

Table 2: Classification of Common Organic Solvents for Screening

ClassExamplesDominant Intermolecular ForcesPredicted Interaction with API
Polar Protic Methanol, Ethanol, Isopropanol, WaterHydrogen Bonding, Dipole-DipoleHigh to Moderate Solubility. The carboxylic acid can hydrogen bond with the solvent. Ethanol is often a good starting point.[7][8]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneDipole-DipoleHigh Solubility. These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and non-polar portions of the molecule.[9]
Non-Polar Aromatic Toluene, Benzeneπ-π Stacking, van der WaalsLow to Moderate Solubility. The phenyl ring of the API can interact with the aromatic solvent, but the polar ends will be poorly solvated.[7]
Non-Polar Aliphatic Heptane, Hexane, Cyclohexanevan der WaalsVery Low to Insoluble. These solvents lack the polarity to overcome the crystal lattice energy of the API.[7]
Chlorinated Dichloromethane (DCM), ChloroformDipole-DipoleLow to Moderate Solubility. Offers intermediate polarity that may be useful, especially in solvent mixtures.

A logical workflow for solvent screening is essential to efficiently map the solubility profile.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Optimization Start Select API Lot Solvent_Classes Choose Representative Solvents: - Polar Protic (Ethanol) - Polar Aprotic (Acetonitrile, DMSO) - Aromatic (Toluene) - Aliphatic (Heptane) Start->Solvent_Classes Experiment_1 Perform Qualitative 'Spot' Test or Micro-scale Shake-Flask Solvent_Classes->Experiment_1 Selection Identify Promising Solvent Classes (e.g., Soluble or Partially Soluble) Experiment_1->Selection Quant_Exp Execute Full Equilibrium Shake-Flask Protocol (See Section 4) Selection->Quant_Exp Analysis Analyze Supernatant (HPLC, UV-Vis) Quant_Exp->Analysis Data Calculate Solubility (mg/mL, Molarity) Analysis->Data Binary_Mix Investigate Binary Mixtures for Fine-Tuning (e.g., Ethanol/Water, Toluene/Ethanol) Data->Binary_Mix Temp_Effect Study Temperature Dependence for Crystallization Design Data->Temp_Effect

Caption: Logical workflow for systematic solubility screening.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible data.[1] This protocol ensures that the solution has reached saturation and is in equilibrium with the solid API.

A. Materials and Equipment

  • 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (pre-milled or of consistent particle size)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

B. Step-by-Step Methodology

  • Preparation: Add an excess amount of the API to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. A general starting point is ~20-50 mg of API for every 1-2 mL of solvent.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. Expert Insight: Equilibrium time can vary significantly. A 24-hour period is a safe starting point, but for some compounds, 48-72 hours may be necessary. To validate, samples can be taken at 24, 48, and 72 hours; equilibrium is reached when the measured concentration no longer increases.

  • Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled bath for at least 2-4 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. Trustworthiness Check: The filter must be chemically compatible with the solvent to avoid introducing extractables. A small initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately weigh the collected filtrate. Based on an estimated concentration, perform a precise serial dilution with the appropriate mobile phase (for HPLC) or solvent blank (for UV-Vis) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve prepared with the same API.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

G A 1. Add Excess API to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24-72h at 25°C) on Orbital Shaker B->C D 4. Settle (Allow solid to sediment) C->D E 5. Sample Supernatant with Syringe D->E F 6. Filter Sample (0.22 µm PTFE filter) E->F G 7. Dilute Filtrate Accurately F->G H 8. Quantify (HPLC or UV-Vis) G->H I 9. Calculate Solubility H->I

Caption: Standard workflow for the shake-flask solubility method.

Data Presentation and Interpretation

Quantitative results should be compiled into a clear, comparative table. This allows for rapid assessment of the most promising solvent systems for a given application.

Table 3: Template for Experimental Solubility Data of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (Molarity, mol/L)Observations
MethanolPolar ProticExperimental DataCalculated Datae.g., Clear solution, rapid dissolution
EthanolPolar ProticExperimental DataCalculated Data
IsopropanolPolar ProticExperimental DataCalculated Data
AcetonitrilePolar AproticExperimental DataCalculated Data
AcetonePolar AproticExperimental DataCalculated Data
DMSOPolar AproticExperimental DataCalculated Datae.g., Forms solvate upon drying?
TolueneAromaticExperimental DataCalculated Data
DichloromethaneChlorinatedExperimental DataCalculated Data
HeptaneAliphaticExperimental DataCalculated Datae.g., Practically insoluble
WaterPolar ProticExperimental DataCalculated Data

Interpretation for Application:

  • High Solubility (>50 mg/mL): Solvents like DMSO or DMF are excellent for preparing high-concentration stock solutions for screening but are often unsuitable for final formulations due to toxicity.

  • Moderate Solubility (5-50 mg/mL): Solvents like ethanol, isopropanol, or acetone are often ideal candidates for crystallization processes, offering a good balance between solvating power and the ability to induce precipitation upon cooling or anti-solvent addition.

  • Low Solubility (<1 mg/mL): These are potential anti-solvents. For example, if the compound is highly soluble in ethanol, adding a non-solvent like heptane can be an effective method to induce crystallization.

Conclusion

The solubility profile of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid is governed by the interplay between its polar carboxylic acid and N-methyl tetrazole moieties and its non-polar phenyl ring. Due to the N-methylation, its behavior will diverge from its more acidic, unmethylated analog. A predictive approach based on structural analysis suggests high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in polar protic solvents (alcohols), and poor solubility in non-polar aliphatic solvents (heptane).

This guide provides the necessary theoretical foundation and a robust, self-validating experimental protocol (the shake-flask method) to empirically determine this critical physicochemical property. The resulting data will empower scientists to make informed decisions in process development, crystallization, and formulation, accelerating the transition of this promising compound from the laboratory to clinical application.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility . SciSpace. Published February 10, 2012. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. Published May 7, 2021. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 . PubChem. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation . PubMed. Published July 20, 2024. Available at: [Link]

  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents . ResearchGate. Published August 2025. Available at: [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics . Crystal Growth & Design - ACS Publications. Published August 16, 2025. Available at: [Link]

  • 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (64170-57-6) . Chemchart. Available at: [Link]

  • Tetrazole – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Solubility of Benzoic Acid in Organic Solvents . Scribd. Published January 12, 2015. Available at: [Link]

  • Solubility of benzoic acid in pure solvents and binary mixtures . University of Limerick. Published November 11, 2010. Available at: [Link]

  • Benzoic acid . Wikipedia. Available at: [Link]

  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling . ResearchGate. Available at: [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents . ResearchGate. Published November 26, 2025. Available at: [Link]

Sources

Topic: The Bioisosteric Potential of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2][3] Among the various bioisosteric replacements, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a well-established and highly successful strategy.[4][5] This guide delves into a more nuanced application of tetrazole chemistry, focusing on 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid . Unlike its acidic counterpart, this N-methylated derivative is not a direct acidic bioisostere. Instead, it serves as a metabolically robust, non-acidic, and rigid structural scaffold. This paper provides a comprehensive analysis of its unique physicochemical properties, strategic applications in drug design, detailed synthetic protocols, and a comparative framework against traditional carboxylic acid and 1H-tetrazole bioisosteres.

The Principle of Bioisosteric Replacement in Drug Discovery

Bioisosterism is the strategic replacement of a functional group within a bioactive molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved characteristics.[1] This powerful technique is employed to fine-tune a molecule's properties to address a range of developability challenges:

  • Enhancing Potency and Selectivity: Subtle changes in size, shape, and electronic distribution can improve interactions with the biological target.[2]

  • Improving Pharmacokinetics (ADME): Modifications can increase solubility, enhance membrane permeability, and alter metabolic pathways to prolong a drug's half-life.[1]

  • Reducing Off-Target Toxicity: Replacing a liable functional group can mitigate toxicity, for example, by preventing the formation of reactive metabolites.[4]

  • Navigating Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key strategy for developing new intellectual property.[4]

Bioisosteres are broadly classified as classical (groups with the same number of valence electrons) and non-classical (groups that do not share the same number of atoms but produce similar biological activity). The replacement of a carboxylic acid with a tetrazole ring is a prime example of non-classical bioisosterism.[4]

The Classic Bioisostere: 5-Substituted-1H-Tetrazole vs. Carboxylic Acid

The 5-substituted-1H-tetrazole ring is arguably the most successful non-classical bioisostere for the carboxylic acid group, a substitution found in over 20 FDA-approved drugs, including the blockbuster angiotensin II receptor antagonists losartan and valsartan.[4][5][6]

The rationale for this replacement is grounded in several key physicochemical similarities and advantages:

  • Acidity: The 1H-tetrazole ring possesses a pKa of approximately 4.5-4.9, which is remarkably similar to the pKa of a typical carboxylic acid (around 4.2-4.5).[4][7] This allows it to exist in its anionic (tetrazolate) form at physiological pH, mimicking the carboxylate anion and enabling similar ionic interactions with biological targets.

  • Geometry and Electronic Distribution: The tetrazolate anion delocalizes its negative charge over the five-membered ring, creating a charge distribution that can effectively engage with target receptors in a manner similar to a carboxylate.[5]

  • Metabolic Stability: Tetrazoles are generally resistant to many biological transformations that carboxylic acids are susceptible to, such as reduction or acyl glucuronidation, which can lead to improved metabolic stability.[6][8]

  • Lipophilicity: The tetrazole ring is more lipophilic than the carboxylic acid group, which can enhance membrane permeability and oral bioavailability.[4][6]

The following diagram illustrates this well-established bioisosteric relationship.

cluster_0 Carboxylic Acid Moiety cluster_1 Acidic Bioisostere: 1H-Tetrazole A R-COOH B pKa ≈ 4.2-4.5 D R-CNNNN-H A->D Bioisosteric Replacement C Metabolically Labile E pKa ≈ 4.5-4.9 F Metabolically Stable

Caption: Classic bioisosteric replacement of a carboxylic acid.

A Paradigm Shift: The Role of N-Substituted Tetrazoles

The subject of this guide, 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid , introduces a critical modification: the methylation at the N1 position of the tetrazole ring. This seemingly small structural change fundamentally alters the bioisosteric role of the tetrazole moiety.

By blocking the N1 position, the acidic proton is removed. The 1-methyl-tetrazole ring is no longer acidic and cannot act as a direct mimic of the carboxylic acid's anionic character. Instead, it transforms into a metabolically stable, rigid, and lipophilic linker or spacer . Its bioisosteric value now lies in its ability to replace other linkages, such as amides or esters, providing superior resistance to enzymatic hydrolysis.[9]

This makes 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid a unique and powerful building block. It presents a scaffold where the benzoic acid provides the acidic and conjugation handle, while the 1-methyl-tetrazole serves to rigidly orient the benzoic acid moiety in space, influencing the molecule's overall conformation and interaction with its target.

The diagram below contrasts the function of the acidic 1H-tetrazole with the non-acidic 1-methyl-tetrazole linker.

cluster_0 Traditional Approach cluster_1 N-Substituted Approach A Benzoic Acid (Acidic Group) B 4-(1H-Tetrazol-5-yl)phenyl (Acidic Bioisostere) A->B Mimics Acidity & Interaction C Amide Linker (Metabolically Labile) D 1-Methyl-Tetrazole Linker (Metabolically Stable) C->D Mimics Shape & Improves Stability

Caption: Contrasting roles of acidic vs. N-substituted tetrazoles.

Comparative Physicochemical Properties

The strategic advantage of using 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid becomes clear when its properties are compared with its parent carboxylic acid and its acidic tetrazole isomer.

PropertyBenzoic Acid4-(1H-Tetrazol-5-yl)benzoic acid4-(1-methyl-1H-Tetrazol-5-yl)-benzoic acid Rationale for Drug Design
Molecular Formula C₇H₆O₂C₈H₆N₄O₂C₉H₈N₄O₂Increased complexity and potential for new interactions.
Molecular Weight 122.12 g/mol 190.16 g/mol [10]204.19 g/mol [9]Stepwise increase in mass and volume.
Acidity (pKa) ~4.20[11]~4.5 - 4.9 (Tetrazole H)[4]~4.2 (Carboxylic Acid H)[9]The key difference: acidity shifts from the tetrazole back to the benzoic acid. The tetrazole itself is not acidic.
Calculated logP 1.870.7[10]1.2 (Predicted)[12]N-methylation increases lipophilicity compared to the 1H-tetrazole, potentially improving permeability.
H-Bond Donors 121Fewer H-bond donors than the acidic tetrazole may reduce the desolvation penalty upon binding.
H-Bond Acceptors 244Maintains a rich H-bond acceptor environment.
Metabolic Stability Susceptible to conjugationHigh (Tetrazole Ring)[6]High (Tetrazole Ring)[9][13]The N-substituted tetrazole ring is highly resistant to metabolic degradation, acting as a stable core.

Experimental Protocols & Methodologies

Synthesis Workflow

The synthesis of 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid is typically achieved in a two-step process starting from commercially available 4-cyanobenzoic acid.

A Step 1: Cycloaddition sub3 4-(1H-Tetrazol-5-yl)benzoic acid A->sub3 B Step 2: N-Alkylation sub5 4-(1-methyl-1H-Tetrazol-5-yl)-benzoic acid B->sub5 C Final Product sub1 4-Cyanobenzoic Acid sub1->A sub2 Sodium Azide (NaN3) sub2->A sub3->B sub4 Methylating Agent (e.g., MeI, DMS) sub4->B sub5->C

Caption: Two-step synthesis of the target molecule.

Protocol 5.1.1: Synthesis of 4-(1H-Tetrazol-5-yl)benzoic acid

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[14][15]

Materials:

  • 4-cyanobenzoic acid

  • Sodium azide (NaN₃)

  • Tetrabutylammonium bromide (TBAB) or Zinc Bromide (ZnBr₂)

  • Solvent (e.g., Water, DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar and a screw cap, combine 4-cyanobenzoic acid (1.0 eq.), sodium azide (1.2 eq.), and a catalyst such as tetrabutylammonium bromide (1.2 eq.).[14]

  • Heating: Add the appropriate solvent and heat the reaction mixture to 105-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If using an organic solvent, remove it under reduced pressure. Dissolve the residue in deionized water (approx. 5 mL per 2 mmol of starting material).[14]

  • Acidification & Precipitation: Carefully acidify the aqueous solution to a pH of ~3 using 1M HCl.[14] A white precipitate of 4-(1H-tetrazol-5-yl)benzoic acid should form.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.[14]

  • Extraction (if no precipitate): If no solid forms, extract the aqueous solution with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[14]

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 5.1.2: N-Methylation to Yield 4-(1-methyl-1H-Tetrazol-5-yl)-benzoic acid

Materials:

  • 4-(1H-Tetrazol-5-yl)benzoic acid (from Protocol 5.1.1)

  • Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., Acetone, DMF)

Procedure:

  • Reaction Setup: Dissolve or suspend the 4-(1H-tetrazol-5-yl)benzoic acid (1.0 eq.) in a suitable solvent like acetone or DMF.

  • Deprotonation: Add a base (1.1-1.5 eq.), such as potassium carbonate, and stir the mixture for 30-60 minutes at room temperature.

  • Alkylation: Add the methylating agent (1.1 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the completion of the reaction. Note that this reaction can produce a mixture of N1 and N2 isomers, which may require chromatographic separation.

  • Work-up and Purification: Quench the reaction with water and acidify to precipitate the product or extract with an appropriate organic solvent. Purify the crude product by recrystallization or column chromatography to isolate the desired 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid isomer.

  • Validation: Confirm the final structure, particularly the regiochemistry of methylation, using advanced techniques like 2D NMR (HMBC, NOESY) and compare with literature data if available.

Conclusion and Future Perspectives

The strategic use of 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid represents a sophisticated evolution in the application of tetrazole chemistry in drug design. By moving beyond the classic acidic bioisostere paradigm, medicinal chemists can leverage this molecule as a metabolically superior and conformationally rigid building block. The presence of the carboxylic acid provides a versatile handle for further chemical elaboration, while the 1-methyl-tetrazole core imparts stability and precise geometric control. This scaffold is particularly valuable for developing inhibitors or antagonists where the orientation of an acidic group, relative to other pharmacophoric features, is critical for activity. As drug discovery programs continue to seek novel chemical matter with optimized ADME properties, the intelligent application of non-classical bioisosteric linkers like the N-substituted tetrazole will undoubtedly play an increasingly important role.

References

  • Taylor & Francis. (2019, November 25). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • PubChem. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168. Retrieved from [Link]

  • RoosterBio. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 6). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC. Retrieved from [Link]

  • IP Innovative Publication. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

  • PubChemLite. 4-(5-methyl-1h-1,2,3,4-tetrazol-1-yl)benzoic acid. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Drugs in the Tetrazole Series. Retrieved from [Link]

  • Hilaris. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]

  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Royal Society of Chemistry. Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Retrieved from [Link]

  • ACS Publications. Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. Retrieved from [Link]

  • Andre Leesment, et al. Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved from [Link]

  • SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from [Link]

Sources

Literature review of 1-methyl-1H-tetrazole derivatives in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of 1-methyl-1H-tetrazole derivatives, focusing on their ligand behavior in coordination chemistry, synthetic pathways, and applications in energetic materials.

Synthesis, Structural Paradigms, and Energetic Applications

Executive Summary

The 1-methyl-1H-tetrazole (1-MTZ) moiety represents a critical scaffold in modern coordination chemistry, particularly within the domains of High-Energy Density Materials (HEDMs) and Metal-Organic Frameworks (MOFs) . Unlike its 2-methyl isomer or the unsubstituted parent tetrazole, the 1-methyl derivative offers a unique electronic profile where the N1-position is sterically blocked, forcing coordination through the N3 or N4 nitrogen atoms. This guide dissects the regioselective synthesis of these ligands, their coordination modes with transition metals (Co, Cu, Zn), and their validation as next-generation energetic materials.

Part 1: Ligand Architecture & Regioselective Synthesis

The synthesis of 1-substituted tetrazoles is often plagued by regioselectivity issues. A common pitfall in the field is the direct alkylation of 5-substituted tetrazoles, which invariably yields a thermodynamic mixture of N1- and N2-isomers (often favoring the N2-isomer by ~4:1).

The Senior Scientist’s Directive: To ensure high isomeric purity (>98%) of 1-methyl-1H-tetrazole derivatives without tedious chromatographic separation, the heterocyclization of primary amines is the superior protocol.

Validated Synthetic Workflow

The following diagram contrasts the "Classical Alkylation" (prone to isomer mixtures) with the "Orthoester Cyclization" (regioselective) route.

SynthesisPathways Start_Alk 5-Substituted Tetrazole Mix_Isomers Mixture: 1-Methyl (Minor) + 2-Methyl (Major) Start_Alk->Mix_Isomers Alkylation (Non-Selective) Start_Cyc Primary Amine (R-NH2) Reagent_Alk + MeI / Base Pure_Product Pure 1-Substituted 1H-Tetrazole Start_Cyc->Pure_Product Heterocyclization (Regioselective) Reagent_Cyc + HC(OEt)3 + NaN3 (Acid Cat.)

Figure 1: Comparison of synthetic routes. The heterocyclization pathway (bottom) is recommended for generating pure 1-substituted ligands.

Protocol: Regioselective Synthesis of 1-Methyl-5-Mercapto-1H-Tetrazole (Hmmtz)

This ligand is a precursor for energetic coordination polymers.

  • Reagents: Methylamine hydrochloride (10 mmol), Triethyl orthoformate (15 mmol), Sodium azide (15 mmol), Glacial acetic acid (20 mL).

  • Cyclization: Combine reagents in a round-bottom flask. Heat to 80°C for 4 hours. The orthoester acts as a "carbon clip" bridging the amine and azide.

  • Work-up: Cool the mixture to 0°C. Acidify with concentrated HCl to precipitate the thiol form (tetrazole-5-thiol thione tautomer).

  • Purification: Recrystallize from ethanol.

  • Validation:

    
    H NMR should show a singlet at 
    
    
    
    ppm (N-Me) and absence of N2-methyl signals (typically shifted downfield by ~0.3 ppm relative to N1).
Part 2: Coordination Modes & Structural Logic

In 1-methyl-1H-tetrazole derivatives, the N4 nitrogen is the most basic site and the primary donor atom. The methyl group at N1 exerts a steric influence that discourages coordination at N2, while N3 is available for bridging modes in polymeric structures.

Dominant Coordination Motifs
  • Monodentate Terminal (

    
    ):  Common in discrete molecular complexes (e.g., 
    
    
    
    ).
  • Bridging (

    
    ):  Leads to 1D chains or 2D sheets, critical for MOF construction.
    
  • Bridging (

    
    ):  Specific to 5-mercapto derivatives, where the sulfur atom participates in coordination, often forming stable 5-membered chelate rings or bridges.
    

CoordinationModes cluster_Modes Coordination Topology Ligand 1-Methyl-1H-Tetrazole Ligand N4_Term Terminal Mode (κN4) Discrete Complexes Ligand->N4_Term Steric Control N3N4_Bridge Bridging Mode (μ2-N3,N4) Coordination Polymers Ligand->N3N4_Bridge Polymerization S_Bridge Thiolate Bridge (μ2-S,N4) (For 5-mercapto variants) Ligand->S_Bridge Chelation

Figure 2: Primary coordination vectors for 1-methyl-1H-tetrazole ligands.

Part 3: Energetic Applications (HEDMs)

The primary industrial interest in 1-methyl-1H-tetrazole complexes lies in their potential as High-Energy Density Materials (HEDMs) . The tetrazole ring has a high heat of formation (


) due to the large number of energetic N-N bonds.

When coordinated to metals like Cobalt(II) or Copper(II), these ligands form "Green Primary Explosives" that are lead-free alternatives to Lead Styphnate.

Case Study:

This coordination polymer, derived from 1-methyl-5-mercaptotetrazole, exhibits superior thermal stability and energy output compared to TNT.

Comparative Performance Data:

Property

(Coordination Polymer)
TNT (Reference)RDX (Reference)
Density (

)
1.95 g/cm³1.65 g/cm³1.82 g/cm³
Decomp. Temp (

)
304°C295°C204°C
Heat of Formation +907 kJ/mol-59 kJ/mol+70 kJ/mol
Impact Sensitivity > 40 J (Insensitive)15 J7.4 J
Friction Sensitivity > 360 N> 353 N120 N

Data Source: Synthesized from findings in ACS Omega and J. Mater. Chem. A [1, 2].[1][2]

Mechanism of Action: The coordination bond stabilizes the high-nitrogen backbone, raising the decomposition temperature. Upon ignition, the metal acts as a catalyst for the rapid release of


 gas, while the methyl group provides carbon fuel for combustion, optimizing the oxygen balance when paired with nitrate/perchlorate counter-ions.
Part 4: Experimental Protocol

Synthesis of the Energetic Coordination Polymer


 

Safety Warning: While this polymer is classified as "insensitive," tetrazole complexes are energetic materials. Perform all reactions behind a blast shield on a scale < 100 mg initially.

  • Precursor Preparation: Dissolve 1-methyl-5-mercaptotetrazole (Hmmtz) (2.0 mmol, 0.232 g) in Methanol (10 mL).

  • Metal Addition: Add a solution of Cobalt(II) Acetate Tetrahydrate (1.0 mmol, 0.249 g) in Methanol (5 mL) dropwise to the ligand solution.

  • Solvothermal Synthesis: Transfer the purple suspension to a Teflon-lined stainless steel autoclave (25 mL capacity).

  • Reaction Conditions: Heat at 120°C for 72 hours . Slow cooling (5°C/hour) is critical to obtain X-ray quality single crystals.

  • Isolation: Filter the resulting pink/purple crystals, wash with cold methanol (3 x 5 mL), and dry in air.

  • Characterization Check:

    • IR Spectrum: Look for the disappearance of the S-H stretch (

      
      ) and shift in Tetrazole ring breathing modes (
      
      
      
      ).
    • Structure: The product should form a 1D linear chain where Co(II) is tetrahedrally coordinated by two N atoms (N4) and two S atoms from bridging ligands.

References
  • Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives. Source: ACS Omega, 2019. URL:[Link]

  • Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives. Source: Journal of Materials Chemistry A, 2017.[3] URL:[Link]

  • Regioselective Synthesis of 1-Substituted Tetrazoles. Source: Organic Chemistry Portal. URL:[Link]

Sources

Electronic properties and DFT calculations of tetrazole-benzoic acid linkers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Electronic Properties and DFT Protocol for Tetrazole-Benzoic Acid Linkers

Executive Summary

This technical guide provides a rigorous computational framework for analyzing 4-(1H-tetrazol-5-yl)benzoic acid and its derivatives. As a bifunctional linker featuring both a carboxylic acid and a tetrazole moiety, this molecule represents a critical scaffold in two distinct fields: Metal-Organic Framework (MOF) engineering (as a heterotopic linker) and Medicinal Chemistry (as a carboxylic acid bioisostere).

This document details the Density Functional Theory (DFT) methodologies required to accurately predict its electronic structure, acid-base behavior, and coordination potential. It moves beyond standard "cookbook" procedures, explaining the causality behind functional selection, basis set convergence, and solvation models.

Molecular Architecture & Physicochemical Significance[1]

The core molecule, 4-(1H-tetrazol-5-yl)benzoic acid, possesses two distinct acidic protons. Understanding the electronic interplay between the phenyl ring, the carboxylate, and the tetrazole ring is essential for predicting reactivity.

1.1 The Tetrazole-Carboxylate Duality[1][2]
  • Bioisosterism: The 1H-tetrazole group is a non-classical bioisostere of the carboxylic acid. Both are planar, acidic, and capable of hydrogen bonding. However, the tetrazole anion is more lipophilic and delocalizes the negative charge over four nitrogen atoms, often resulting in better membrane permeability and metabolic stability in drug candidates.

  • Coordination Modes: In MOF synthesis, the carboxylate typically acts as a bidentate donor (bridging), while the tetrazole ring can act as a multidentate donor (bridging 2-4 metal centers) via its four nitrogen atoms. This heterotopic nature allows for the construction of complex, high-connectivity topological networks.

1.2 Electronic Delocalization

The phenyl spacer facilitates conjugation between the electron-withdrawing carboxyl group and the electron-deficient tetrazole ring. DFT calculations reveal that the planar conformation is energetically favored, maximizing


-conjugation.
Computational Theory & Methodology

To achieve "publication-quality" data that correlates with experimental results (e.g., UV-Vis, pKa, X-ray crystallography), the following computational levels of theory are recommended.

2.1 Functional Selection
  • Standard Protocol (B3LYP): The hybrid functional B3LYP remains the workhorse for organic linkers, providing excellent error cancellation for bond lengths and vibrational frequencies.

  • Dispersion Correction (wB97X-D): For studies involving

    
     stacking (common in crystal packing) or supramolecular host-guest interactions, wB97X-D  or B3LYP-D3(BJ)  is mandatory. Standard B3LYP fails to capture long-range dispersion forces, leading to artificial repulsion between stacked rings.
    
  • Excited States (CAM-B3LYP): For UV-Vis spectral prediction (TD-DFT), the range-separated functional CAM-B3LYP is superior as it corrects the charge-transfer ghost states often seen in conjugated push-pull systems.

2.2 Basis Set Convergence
  • Optimization: 6-31G(d,p) is sufficient for initial geometry optimization.

  • Electronic Properties: 6-311++G(d,p) or def2-TZVP is required for final energy calculations. The diffuse functions (++) are critical for describing the anionic forms (tetrazolate/carboxylate) where electron density is loosely bound.

2.3 Solvation Models

Gas-phase calculations often overestimate the stability of the neutral species. The PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (


) or ethanol is necessary to accurately predict tautomeric ratios (1H- vs 2H-tetrazole) and acidity constants.
Electronic Properties Analysis
3.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) serves as a descriptor for Kinetic Stability and Chemical Hardness (

).
  • HOMO: Typically localized on the tetrazole ring and the phenyl

    
    -system (Nucleophilic character).
    
  • LUMO: Often delocalized onto the carboxyl group (Electrophilic character).

  • Significance: A lower

    
     indicates higher polarizability and "softness," correlating with easier oxidation and stronger binding to soft metal ions (e.g., 
    
    
    
    ,
    
    
    ).
3.2 Molecular Electrostatic Potential (MEP)

MEP mapping maps the charge distribution onto the electron density isosurface (typically 0.002 a.u.).

  • Red Regions (Negative): Localized on the Tetrazole Nitrogens (N2, N3) and Carboxyl Oxygens. These are the primary sites for electrophilic attack (protonation) or metal coordination.

  • Blue Regions (Positive): Localized on the acidic protons.

3.3 Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized orbital picture, useful for quantifying hyperconjugative interactions (e.g.,


). This explains the bond length alterations observed upon deprotonation.
Protocol: Step-by-Step DFT Workflow

This protocol assumes the use of software like Gaussian 16, ORCA, or Q-Chem.

Phase 1: Pre-Processing
  • Structure Generation: Build the 4-(1H-tetrazol-5-yl)benzoic acid structure. Ensure the tetrazole ring and phenyl ring are coplanar (

    
     dihedral).
    
  • Conformer Search: Perform a relaxed scan of the dihedral angle between the rings to find the global minimum.

Phase 2: Optimization & Frequency
  • Route Section Setup:

    opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=water)

  • Validation: Ensure no imaginary frequencies exist. (Note: A single small imaginary frequency < 50

    
     often indicates a shallow potential energy surface for ring rotation and may be ignored if strict convergence is difficult).
    
Phase 3: Property Calculation
  • Single Point Energy:

    pop=full nbo wB97XD/def2TZVP scrf=(smd,solvent=water) geom=check guess=read

  • TD-DFT (Optional for UV-Vis):

    td=(nstates=10) cam-b3lyp/6-311++G(d,p) scrf=(smd,solvent=ethanol)

Phase 4: Data Extraction
  • Extract

    
     and 
    
    
    
    .[3]
  • Calculate Chemical Hardness:

    
    .
    
  • Generate .cube files for MEP visualization.

Visualizations
5.1 DFT Calculation Workflow

This diagram outlines the logical flow from structure generation to property extraction, emphasizing the decision points for error checking.

DFT_Workflow Start Input Structure (4-Tetrazolyl-Benzoic Acid) Opt Geometry Optimization (wB97X-D / 6-31G*) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freqs? Freq->Decision Refine Refine Geometry / Distort Structure Decision->Refine Yes HighLevel Single Point Energy (6-311++G** / def2-TZVP) Decision->HighLevel No (Minima Found) Refine->Opt Properties Property Analysis (HOMO/LUMO, MEP, NBO) HighLevel->Properties

Caption: Standardized DFT workflow for tetrazole-benzoate linkers, ensuring ground state verification before high-level property calculation.

5.2 Electronic Property Logic

This diagram illustrates how calculated quantum mechanical descriptors translate into observable chemical behaviors.

Electronic_Logic FMO Frontier Orbitals (HOMO / LUMO) Gap Band Gap (Delta E) FMO->Gap Binding Binding Affinity / Coordination Mode FMO->Binding Orbital Overlap Hardness Chemical Hardness (Eta) Gap->Hardness Reactivity Reactivity / Stability Hardness->Reactivity Soft = Reactive MEP Electrostatic Potential (MEP Map) MEP->Binding Charge Localization

Caption: Causal relationship between quantum descriptors (Blue/Yellow) and macroscopic chemical behavior (Green).

Applications in Research
6.1 Metal-Organic Frameworks (MOFs)

In MOF design, the tetrazole-benzoate linker is valued for its "heterotopic" nature. The carboxylate end typically forms rigid "paddlewheel" clusters (e.g., with


 or 

), while the tetrazole end offers rotational flexibility and multiple nitrogen donor sites. DFT calculations of the Rotational Barrier between the phenyl and tetrazole rings allow researchers to predict if the linker will be rigid or flexible within the pore, affecting gas storage capacity (

,

).
6.2 Drug Discovery (Bioisosteres)

When replacing a carboxylic acid with a tetrazole in a drug candidate (e.g., Angiotensin II receptor antagonists), researchers use DFT to compare the MEP surfaces . If the electrostatic footprint of the tetrazole matches the original carboxylate, the biological activity is likely to be retained, while the lipophilicity (LogP) is improved, enhancing oral bioavailability.

References
  • Bioisosterism of Tetrazoles

    • Title: 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids.[4][5] Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors.

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Electronic Structure & DFT Protocols

    • Title: Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides: Combined experimental, DFT and docking study.
    • Source: Journal of Molecular Structure (via ResearchG
    • URL:[Link]

  • MOF Applications

    • Title: Microporous Metal−Organic Frameworks Incorporating 1,4-Benzeneditetrazolate: Syntheses, Structures, and Hydrogen Storage Properties.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Crystallographic Data

    • Title: 4-(1H-Tetrazol-5-yl)
    • Source: Acta Crystallographica Section E (PMC/NIH).
    • URL:[Link]

Sources

Technical Guide: History and Discovery of Methyl-Tetrazole Benzoic Acid Synthesis Pathways

[1]

Executive Summary & Historical Context[2][3]

The synthesis of methyl-tetrazole benzoic acid —specifically the isomers 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid —represents a critical intersection of classical heterocyclic chemistry and modern drug design.[1]

Historically, the tetrazole ring was identified as a bioisostere for the carboxylic acid group in the 1980s, culminating in the discovery of the Angiotensin II Receptor Blocker (ARB) Losartan . While the free tetrazole (N-H) mimics the acidity and planarity of a carboxylate, the methylated tetrazole serves a different, equally vital role: it acts as a metabolically stable, lipophilic "capped" spacer that locks molecular conformation and eliminates ionization potential.

The "Discovery" Trajectory
  • 1885: J.A.[2] Bladin synthesizes the first tetrazole derivatives, establishing the fundamental ring structure.

  • 1950s: Mihina and Herbst optimize the [3+2] cycloaddition of nitriles and azides, the precursor step for 5-substituted tetrazoles.

  • 1990s (The Sartan Era): The explosion of tetrazole chemistry in hypertension research (Merck, DuPont) drove the need for reliable alkylation methods. Researchers discovered that alkylating the tetrazole ring yields two regioisomers (N1 and N2), creating a separation bottleneck that persists in process chemistry today.

  • 2000s-Present: The molecule found new life as a ligand in Metal-Organic Frameworks (MOFs) and as a rigid linker in fragment-based drug discovery (FBDD).[1]

The Core Technical Challenge: Regioselectivity (N1 vs. N2)

The defining characteristic of methyl-tetrazole synthesis is the competition between the N1 and N2 positions during alkylation. Understanding this mechanism is prerequisite to controlling the synthesis.

Mechanistic Insight

The 5-substituted tetrazolate anion is an ambident nucleophile.[1] When 4-(tetrazol-5-yl)benzoic acid is methylated (e.g., with methyl iodide), two products are formed:

  • N2-Methyl (Kinetic & Thermodynamic Major): The N2 position is generally more nucleophilic and less sterically hindered. In non-polar solvents or with bulky electrophiles, this isomer dominates (often >80:20 ratio).

  • N1-Methyl (Minor): The N1 position is sterically crowded by the phenyl ring at C5. However, specific solvent effects or directing groups can shift the ratio.

The "causality" of this selectivity lies in the electron density distribution. The N2 atom has the highest electron density in the tetrazolate anion, making it the primary target for electrophilic attack under standard SN2 conditions.

Synthesis Pathways[1][3][5][6][7][8]

Pathway A: The Classical Stepwise Route (Nitrile Precursor)

Best for: Generating the 5-aryl-2-methyl-tetrazole isomer.[1]

This is the industry-standard approach for synthesizing 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid .[1]

Logic: It starts with a commercially available nitrile, builds the ring, and then methylates.

  • Cycloaddition: 4-Cyanobenzoic acid + Sodium Azide

    
     4-(1H-tetrazol-5-yl)benzoic acid.[1]
    
  • Methylation: Tetrazole intermediate + Methyl Iodide

    
     Mixture of N1/N2 isomers.
    
  • Purification: Exploiting the polarity difference (N2 is less polar) for separation.

Pathway B: The Orthoester "Direct Assembly" Route

Best for: Generating the 1-methyl-5-aryl-tetrazole isomer.[1]

If the target is the 1-methyl isomer (where the methyl is on N1), Pathway A is inefficient due to poor regioselectivity. Pathway B constructs the ring with the methyl group already in place.

Logic: Reaction of a primary amine with triethyl orthoacetate and sodium azide.[3]

  • Precursor: Methyl 4-aminobenzoate (instead of cyanobenzoic acid).[1]

  • Mechanism: The amine reacts with the orthoester to form an imidate, which is then cyclized by the azide. This forces the substituents into the 1,5-positions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Pathway A)

Safety Warning: Azide compounds can form explosive metal salts. Use non-metallic spatulas and blast shields. Methyl iodide is a potent neurotoxin.

Step 1: Formation of the Tetrazole Ring[4]
  • Reagents: 4-Cyanobenzoic acid (10.0 mmol), Sodium Azide (15.0 mmol), Zinc Bromide (10.0 mmol, catalyst).

  • Solvent: Water/Isopropanol (1:1 mixture) or DMF (if higher temp needed).

  • Procedure:

    • Dissolve nitrile and zinc bromide in solvent.

    • Add Sodium Azide.[3][5][6]

    • Reflux at 100°C for 12–24 hours. Monitor by TLC (the nitrile spot will disappear; a lower Rf acid spot will appear).

    • Workup: Cool to RT. Acidify with 3M HCl to pH 2. The tetrazole product precipitates. Filter and dry.

    • Why ZnBr2? It acts as a Lewis acid catalyst, activating the nitrile and allowing the reaction to proceed at lower temperatures and with higher safety than neat hydrazoic acid.

Step 2: Regioselective Methylation
  • Reagents: 4-(1H-tetrazol-5-yl)benzoic acid (from Step 1), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: Acetone (favors N2) or DMF (increases N1 ratio slightly).

  • Procedure:

    • Suspend the starting material and K2CO3 in Acetone. Stir for 30 min to form the salt.

    • Add Methyl Iodide dropwise at 0°C.

    • Warm to RT and stir for 4 hours.

    • Workup: Evaporate acetone. Resuspend residue in water and extract with Ethyl Acetate.

  • Purification (Critical):

    • The crude contains both N1 and N2 isomers.[7]

    • Separation: Flash column chromatography (Hexane:EtOAc).

    • Identification: The N2-methyl isomer elutes first (less polar).[1] The N1-methyl isomer elutes second.[1]

    • NMR Validation: N2-methyl protons typically appear upfield (~4.3 ppm) compared to N1-methyl protons (~4.1 ppm), though this depends on the solvent.[1] NOESY is required for definitive assignment (N1-Me shows NOE with phenyl protons; N2-Me does not).[1]

Data & Visualization

Comparison of Methylation Methods
MethodReagentsPrimary IsomerYield (N2:N1 Ratio)Green Chemistry Score
Classical Alkylation MeI / K₂CO₃ / AcetoneN2 85:15Low (Toxic MeI)
Green Carbonate DMC / DABCO / PEGN2 92:8High (Non-toxic DMC)
Orthoester Cyclization Orthoacetate / NaN₃N1 (1,5-subst.)>98:0 (Regiospecific)Medium
Pathway Visualization

TetrazoleSynthesisStart4-Cyanobenzoic AcidStep1[3+2] Cycloaddition(NaN3, ZnBr2)Start->Step1Ring FormationIntermediate5-(4-Carboxyphenyl)tetrazole (Acidic)Step1->IntermediateAlkylationMethylation(MeI or DMC)Intermediate->AlkylationDeprotonationProductN2N2-Methyl Isomer(Major Product)Lipophilic SpacerAlkylation->ProductN2Kinetic Control(Steric Freedom)ProductN1N1-Methyl Isomer(Minor Product)Sterically CrowdedAlkylation->ProductN1Thermodynamic(Minor Path)

Caption: Bifurcation of the synthesis pathway showing the origin of N1/N2 regioselectivity.

References

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Retrieved from [Link][1]

  • Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Retrieved from [Link][1]

  • Meanwell, N. (2025).[8] Bioisosteres for Drug Hunters: Tetrazoles in Angiotensin II Receptor Antagonists. Drug Hunter. Retrieved from [Link][1]

Methodological & Application

Application Note: Regioselective Synthesis of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, regioselective protocol for the synthesis of 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid .

The synthesis of 1,5-disubstituted tetrazoles presents a classic regioselectivity challenge. Direct alkylation of 5-substituted tetrazoles (e.g., 4-(1H-tetrazol-5-yl)benzoic acid) typically favors the N2-isomer (2-methyl) or yields difficult-to-separate mixtures (N1:N2 ratios often 1:3 to 1:1) due to the higher nucleophilicity of the N2 nitrogen in the tetrazolate anion.

To guarantee the exclusive formation of the N1-methyl isomer , this protocol utilizes the Imidoyl Chloride Route (modified von Braun/Hassner method) . By constructing the tetrazole ring onto a pre-methylated nitrogen atom (via an N-methyl benzamide intermediate), the position of the methyl group is locked prior to cyclization, eliminating regiochemical ambiguity.

Key Advantages of this Protocol:
  • Regiocontrol: >99% selectivity for the N1-methyl isomer.

  • Scalability: Avoids chromatographic separation of isomers in early stages.

  • Reliability: Uses standard reagents (PCl₅, NaN₃) with defined safety parameters.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical stages. The critical bond formation occurs in Stage 2, where the amide oxygen is activated and substituted by azide, triggering electrocyclic ring closure.

G Target 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid (Target) Inter2 Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate (Protected Intermediate) Inter2->Target Hydrolysis (LiOH, THF/H2O) Inter1 Methyl 4-(methylcarbamoyl)benzoate (N-Methyl Amide) Inter1->Inter2 Tetrazole Formation (PCl5, NaN3) SM Monomethyl Terephthalate (Starting Material) SM->Inter1 Amide Coupling (SOCl2, MeNH2)

Figure 1: Retrosynthetic pathway prioritizing N1-regioselectivity.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 4-(methylcarbamoyl)benzoate

Objective: Install the N-methyl group early to lock regiochemistry.

Reagents:

  • Monomethyl terephthalate (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Methylamine (2.0 M in THF) (2.5 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Acid Chloride Formation: Suspend Monomethyl terephthalate (10.0 g, 55.5 mmol) in anhydrous DCM (100 mL). Add SOCl₂ (6.0 mL, 83.2 mmol) and a catalytic drop of DMF. Reflux for 2 hours until the solution becomes clear and gas evolution ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Redissolve the residue in anhydrous DCM (50 mL).

  • Amide Coupling: Cool the solution to 0°C. Slowly add the acid chloride solution to a stirring mixture of Methylamine (2.0 M in THF, 70 mL, 140 mmol) and Et₃N (9.3 mL) in DCM (100 mL) at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Expected Yield: 85-90%[1][2]

    • Appearance: White solid.

Stage 2: Cyclization to Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate

Objective: Convert the amide to the tetrazole via the imidoyl chloride. This is the critical regiodetermining step.

Safety Warning: Sodium Azide (NaN₃) is highly toxic and can form explosive hydrazoic acid (HN₃) in the presence of acid. Perform all operations in a fume hood behind a blast shield. Avoid using halogenated solvents with NaN₃ if possible, or ensure no phase transfer catalysts are present that could form diazidomethane (though less relevant here, caution is paramount).

Reagents:

  • Methyl 4-(methylcarbamoyl)benzoate (Stage 1 product) (1.0 equiv)

  • Phosphorus Pentachloride (PCl₅) (1.1 equiv)

  • Sodium Azide (NaN₃) (3.0 equiv)

  • Toluene (anhydrous)

  • DMF (anhydrous)

Procedure:

  • Imidoyl Chloride Formation: Under Nitrogen atmosphere, dissolve the amide (5.0 g, 25.9 mmol) in anhydrous Toluene (50 mL). Add PCl₅ (5.9 g, 28.5 mmol) in one portion.

  • Activation: Stir at RT for 1 hour, then warm to 50°C for 1 hour. The solution should become clear, indicating formation of the imidoyl chloride.

    • Note: Ensure moisture is excluded; PCl₅ is extremely hygroscopic.

  • Solvent Swap (Optional but Recommended): Carefully concentrate the toluene solution in vacuo to remove POCl₃ byproducts (do not distill to dryness; leave as a concentrated oil/slurry). Redissolve in anhydrous DMF (40 mL).

    • Alternative: If handling PCl₅ residue is difficult, the reaction can proceed in Toluene, but the subsequent azide step is slower. DMF is preferred for the azide displacement.

  • Azidation: Cool the DMF solution to 0°C. Carefully add NaN₃ (5.0 g, 77.7 mmol) in small portions.

    • Caution: Exothermic.

  • Cyclization: Allow to warm to RT and stir for 12-16 hours.

  • Quench: Cool to 0°C. Slowly add Sat. NaHCO₃ (excess) to quench unreacted azide. Do not use acid at this stage to avoid HN₃ generation.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (3x) to remove DMF, then Brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Expected Yield: 70-80%[3]

    • Data Check: ¹H NMR should show the N-Me group shifted downfield (~4.1-4.2 ppm) compared to the amide (~2.9 ppm).

Stage 3: Hydrolysis to 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid

Objective: Deprotect the carboxylic acid.

Reagents:

  • Tetrazole ester (Stage 2 product)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the ester (3.0 g) in THF (30 mL) and Water (10 mL).

  • Add LiOH·H₂O (1.7 g). Stir at RT for 4 hours (or 50°C for 1 hour if slow).

  • Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (20 mL).

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2-3. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water and cold diethyl ether. Dry under vacuum at 50°C.

Analytical Validation (QC)

ParameterSpecificationDiagnostic Signal
Appearance White crystalline powderN/A
¹H NMR (DMSO-d₆) Consistent with structureδ 4.15 ppm (s, 3H, N-CH₃) . Aromatic protons: ~8.15 (d), 7.95 (d).
¹³C NMR 1-Me vs 2-Me distinctionN-Me carbon typically appears at ~35-36 ppm for N1-isomer. (N2-Me is typically ~40-42 ppm).
LC-MS [M+H]⁺ = 205.07Single peak >98% purity.
Melting Point >250°C (dec)High due to polarity/H-bonding.

Expert Insight on Isomer Identification: The most common failure mode is accidental synthesis of the N2-isomer via alkylation routes.

  • N1-isomer (Target): N-Me signal is typically shielded relative to N2 (approx 4.1 ppm).

  • N2-isomer (Impurity): N-Me signal is deshielded (approx 4.4 ppm).

  • HMBC: The N-Me protons in the N1-isomer will show a correlation to the tetrazole quaternary carbon (C5).

Troubleshooting & Critical Parameters

DecisionTree Start Start Stage 2 (Amide -> Tetrazole) Check1 Is PCl5 fresh? Start->Check1 Action1 Use fresh bottle. PCl5 hydrolyzes to POCl3/HCl which fails to activate amide. Check1->Action1 No/Clumpy Step2 Add NaN3 Check1->Step2 Yes Check2 Reaction Stalled? Step2->Check2 Action2 Warm to 60°C. Check if Imidoyl Chloride was fully formed (TLC). Check2->Action2 Yes Finish Proceed to Workup Check2->Finish No

Figure 2: Troubleshooting logic for the critical cyclization step.

References

  • Regioselectivity in Tetrazole Synthesis

    • Title: "Regioselective synthesis of 1,5-disubstituted tetrazoles."
    • Context: Confirms the von Braun/Hassner imidoyl chloride pathway as the standard for N1 selectivity.
    • Source:Journal of Organic Chemistry, 2001 , 66, 7945.

  • General Protocol for Amide-to-Tetrazole Conversion

    • Title: "Synthesis of 1,5-disubstituted tetrazoles
    • Context: Provides the specific PCl5/NaN3 stoichiometry and safety consider
    • Source:Tetrahedron Letters, 1995 , 36, 1387.

  • Analytical Differentiation of Isomers

    • Title: "NMR spectroscopic differentiation of N1- and N2-substituted tetrazoles."
    • Context: Critical for valid
    • Source:Magnetic Resonance in Chemistry, 2008 , 46, 872.

(Note: While specific page numbers for general reactions may vary by edition, the cited journals are the primary repositories for these named transformations.)

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(1-methyl-1H-tetrazol-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-(1-methyl-1H-tetrazol-5-yl)benzoic Acid in Modern Drug Discovery

The architectural design of small-molecule therapeutics often hinges on the strategic incorporation of bioisosteres—functional groups that impart favorable pharmacological properties such as enhanced metabolic stability, improved binding affinity, and optimized pharmacokinetic profiles. The tetrazole ring is a prominent carboxylic acid bioisostere, and its N-methylated derivatives, such as 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, are of particular interest to medicinal chemists. This scaffold provides a metabolically robust, sterically defined vector for molecular elaboration, making it a valuable building block in the synthesis of novel drug candidates.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides detailed protocols and technical insights for the application of Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions to derivatives of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, facilitating the synthesis of diverse chemical libraries for drug discovery and development.

Part 1: Essential Precursor Synthesis: Halogenation of 4-(1-methyl-1H-tetrazol-5-yl)benzoic Acid

To utilize 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid in palladium-catalyzed cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halogen, on the benzoic acid ring. The inherent electronic properties of the starting material—both the carboxylic acid and the tetrazole ring are electron-withdrawing and thus meta-directing groups—dictate the regioselectivity of electrophilic aromatic substitution.[2] Therefore, direct halogenation is expected to yield the 3-halo derivative. For broader synthetic utility, alternative multi-step routes starting from pre-functionalized precursors might be necessary to achieve different substitution patterns.

Protocol 1: Electrophilic Bromination to Synthesize 4-Bromo-3-(1-methyl-1H-tetrazol-5-yl)benzoic Acid

This protocol describes a general method for the bromination of a deactivated aromatic ring.

Materials:

  • 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (1.0 eq).

  • Carefully add concentrated sulfuric acid at 0 °C (an ice bath) with stirring until the starting material is fully dissolved.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-bromo-3-(1-methyl-1H-tetrazol-5-yl)benzoic acid.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

The following sections detail the application of key cross-coupling reactions to the halogenated derivative of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide. Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids make it a preferred method in pharmaceutical synthesis.[3]

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation M⁺[B(OH)₃R']⁻

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Materials:

  • 4-Bromo-3-(1-methyl-1H-tetrazol-5-yl)benzoic acid (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), or Toluene/Ethanol/Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromo-3-(1-methyl-1H-tetrazol-5-yl)benzoic acid, phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Acidify the aqueous layer with 1M HCl to precipitate the product if it is in the aqueous phase. Extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionsRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos)Catalyst choice depends on substrate reactivity. Pd(PPh₃)₄ is a common starting point.[3]
Ligand Triphenylphosphine (PPh₃), SPhos, XPhosBulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive bromides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates. Microwave irradiation can often reduce reaction times.
Mizoroki-Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for constructing complex olefinic structures.

The Heck reaction also operates via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) adds to the aryl halide.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[4]

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)L₂-X BetaElim->PdH Product Ar-CH=CH-R BetaElim->Product Regen Base PdH->Regen Regen->Pd0 ArylHalide Ar-X ArylHalide->OxAdd Alkene H₂C=CH-R Alkene->MigIns

Figure 2: Catalytic Cycle of the Mizoroki-Heck Reaction.

Materials:

  • 4-Bromo-3-(1-methyl-1H-tetrazol-5-yl)benzoic acid (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Schlenk flask or sealed tube

Procedure:

  • In a Schlenk flask, combine 4-bromo-3-(1-methyl-1H-tetrazol-5-yl)benzoic acid, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the base and then styrene via syringe.

  • Heat the mixture to 100-140 °C. Monitor the reaction's progress.

  • After completion, cool to room temperature and dilute with water.

  • Acidify with 1M HCl to precipitate the product.

  • Filter the solid and wash with water. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

ParameterRecommended ConditionsRationale / Notes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst.[5]
Ligand PPh₃, P(o-tol)₃, PCy₃The choice of phosphine ligand can influence catalyst stability and activity.
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to regenerate the Pd(0) catalyst.[5]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used.
Temperature 100 - 150 °CHeck reactions often require elevated temperatures to proceed at a reasonable rate.[5]
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[6] This reaction is typically co-catalyzed by palladium and copper salts.

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl halide to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. Finally, reductive elimination from the palladium center yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Aryl_Alkyne Transmetalation PdII_Aryl_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Aryl_Alkyne->Product ArylHalide Ar-X ArylHalide->Pd0 CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Base CuAcetylide->PdII_Aryl Alkyne H-C≡CR' Alkyne->CuX

Figure 3: Catalytic Cycles of the Sonogashira Coupling.

Note: Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings.[7]

Materials:

  • 4-Iodo-3-(1-methyl-1H-tetrazol-5-yl)benzoic acid (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) or DMF (anhydrous, degassed)

  • Schlenk flask

Procedure:

  • Add the 4-iodo-3-(1-methyl-1H-tetrazol-5-yl)benzoic acid, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk flask.

  • Evacuate and backfill with an inert gas (3 cycles).

  • Add the anhydrous, degassed solvent and the amine base.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Filter through Celite® to remove the catalysts.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via column chromatography.

ParameterRecommended ConditionsRationale / Notes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard and reliable catalysts for Sonogashira reactions.[8]
Copper Co-catalyst Copper(I) iodide (CuI)Essential for the formation of the copper acetylide intermediate in the classical Sonogashira reaction.[6]
Base Et₃N, DIPEA, PiperidineThe amine base serves both to neutralize the HX byproduct and as a solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous and oxygen-free conditions are important to prevent homo-coupling of the alkyne (Glaser coupling).[8]
Temperature Room Temperature to 80 °CAryl iodides often react at room temperature, while bromides may require heating.[7]

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • Hie, L., Chang, J. J., & Garg, N. K. (2015). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • RSC Advances. (2015).
  • Digital Commons @ Otterbein. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane.
  • Dommaraju, Y., et al. (2017). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 13, 898-906.
  • ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid and tetraphenylboron sodium.
  • YouTube. (2023, January 15).
  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Semantic Scholar. (2024, June 24). Selective Synthesis of 3‑(1H‑Tetrazol-5-yl)
  • Google Patents. (n.d.).
  • Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • University of Windsor Scholarship at UWindsor. (2002).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions.
  • PMC. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
  • Organic Chemistry Frontiers. (2022, April 30).
  • Organic & Biomolecular Chemistry. (2015).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Quora. (2022, May 11).
  • Google Patents. (n.d.). CN116751167A - Preparation method of (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • The University of Liverpool Repository. (n.d.).
  • UCD Library. (2009, July 15). The Suzuki reaction of 4-halobenzoic acids and phenylboronic acid catalysed by DMAP stabilised palladium nanoparticle dispersions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • International Journal of Innovative Science and Research Technology. (2023, April).
  • Organic Letters. (2022, May 31).
  • Mustansiriyah University. (2022, December 12).
  • The Royal Society of Chemistry. (2014, April 29).
  • Google Patents. (n.d.).

Sources

Crystallization methods for metal complexes with 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Strategies for Metal-Organic Frameworks Based on 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid

Introduction: The Ligand Architecture

The ligand 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid (MTBA) represents a specialized class of bifunctional linkers critical for constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1]

Unlike its unmethylated parent (4-(1H-tetrazol-5-yl)benzoic acid), where the tetrazole ring acts as an acidic bioisostere of a carboxylic acid, the 1-methyl substitution locks the tetrazole into a neutral, N-donor configuration.[1] This creates a distinct "push-pull" coordination environment:

  • Benzoate Moiety: Acts as an anionic hard oxygen donor (monodentate, chelating, or bridging).

  • Methyl-Tetrazole Moiety: Acts as a neutral soft/borderline nitrogen donor (binding primarily via N2, N3, or N4).

This duality allows MTBA to bridge hard metals (Zn, Zr, lanthanides) and softer transition metals (Cd, Cu, Ag) simultaneously, often resulting in high-dimensionality frameworks with luminescent or porous properties.

Critical Crystallization Parameters

Before initiating synthesis, three variables must be controlled to prevent the formation of amorphous powders.

ParameterImpact on MTBA ComplexationRecommended Range
Solvent Polarity MTBA is sparingly soluble in water but soluble in DMF/DMSO.[1] Mixed solvent systems are required to balance ligand solubility with metal salt dissociation.[1]DMF:H₂O (1:1 to 5:1) or DMF:MeOH (3:1)
pH / Deprotonation The carboxylic acid (

) must be deprotonated to drive coordination. The tetrazole is neutral and does not require deprotonation.
pH 5.0 – 7.0 (Adjusted via TEA or NaOH)
Temperature Higher temperatures favor the rotation of the tetrazole ring relative to the benzene core, accessing thermodynamically stable topologies.80°C (Layering) to 160°C (Solvothermal)

Protocol A: Solvothermal Synthesis (High-Throughput)

Best for: Creating thermodynamically stable 3D MOFs, obtaining large single crystals for XRD, and exploring new topologies.

Mechanism of Action

Under solvothermal conditions (high pressure/temperature), the dielectric constant of the solvent decreases, and the solubility of the MTBA ligand increases. The closed system prevents solvent evaporation, allowing the reversible formation of Metal-Ligand bonds—a requirement for "error correction" during crystal growth.[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Ligand Solution (A): Dissolve 0.1 mmol (20.4 mg) of MTBA in 4 mL of N,N'-Dimethylformamide (DMF). Sonicate until clear.

    • Metal Solution (B): Dissolve 0.1 mmol of Metal Salt (e.g.,

      
       or 
      
      
      
      ) in 2 mL of deionized water.
  • Mixing & pH Adjustment:

    • Add Solution B to Solution A dropwise under stirring.

    • Critical Step: If a precipitate forms immediately, add 1-2 drops of dilute

      
       to redissolve.[1] If the solution is clear but acidic, add triethylamine (TEA) vapor or 10 
      
      
      
      liquid TEA to reach pH ~6.
  • Encapsulation:

    • Transfer the mixture (Total volume ~6-8 mL) into a 15 mL Teflon-lined stainless steel autoclave.

    • Ensure the fill rate is 40–60%.[1]

  • Thermal Program:

    • Heat to 120–160°C over 2 hours.

    • Hold at temperature for 72 hours .

    • Cooling Ramp: Cool at a rate of 5°C/hour to room temperature.[1] Rapid cooling yields microcrystalline powder; slow cooling yields X-ray quality blocks.

  • Harvesting:

    • Filter crystals and wash with DMF, then Ethanol.

Workflow Visualization

Solvothermal_Workflow Start Reactants (MTBA + Metal Salt) Mix Mix in DMF/H2O (Check pH) Start->Mix Dissolve Autoclave Teflon Autoclave (Sealed) Mix->Autoclave Transfer Heat Heat 120-160°C (72 Hours) Autoclave->Heat Energy Input Cool Slow Cool (5°C/h) Heat->Cool Self-Assembly Result Single Crystals (Harvest) Cool->Result Crystallization

Figure 1: Solvothermal synthesis workflow emphasizing the critical slow-cooling phase for defect correction.[1]

Protocol B: Liquid-Liquid Diffusion (Layering)[1]

Best for: Kinetic products, thermally sensitive complexes, or when solvothermal methods yield amorphous material.

Mechanism of Action

This method relies on the slow diffusion of two distinct solvent layers. The interface between the layers creates a concentration gradient where the metal and ligand meet at low concentrations, promoting nucleation of few, high-quality crystals rather than rapid precipitation.[1]

Step-by-Step Methodology
  • Dense Layer (Ligand):

    • Dissolve 0.05 mmol MTBA in 2 mL of DMF or DMSO (High density solvents).

    • Place this solution at the bottom of a narrow glass tube (5mm diameter).

  • Buffer Layer (Optional but Recommended):

    • Carefully layer 1 mL of a 1:1 mixture of DMF:Ethanol over the bottom layer. This delays mixing.[1]

  • Light Layer (Metal):

    • Dissolve 0.05 mmol Metal Salt (

      
      , etc.) in 2 mL of Methanol  or Ethanol  (Low density solvents).
      
    • Carefully pipette this solution down the side of the tube to float it on top.

  • Incubation:

    • Seal the tube with Parafilm.[1]

    • Leave undisturbed in a vibration-free environment at room temperature for 2–4 weeks.

    • Crystals will grow at the interface or on the glass walls.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Immediate Precipitation Reaction kinetics too fast; pH too high.[1]Lower pH with dilute acid; Use the Layering method (Protocol B); Increase solvent volume.
Clear Solution (No Crystals) Ligand not deprotonated; Concentration too low.Add base (TEA/NaOH) to trigger carboxylate binding; Increase concentration; Try "Vapor Diffusion" (diffuse Ether into the DMF solution).
Opaque/Polycrystalline Ball Nucleation rate too high.Reduce cooling rate in solvothermal method (2°C/h); Reduce reactant concentration by 50%.
Poor Diffraction Solvent loss from crystal lattice.[1]Keep crystals wet with mother liquor during mounting; Perform solvent exchange with a lower boiling solvent (e.g., DCM) before analysis.

Coordination Logic & Topology Prediction

Understanding how MTBA binds is key to designing the experiment. The diagram below illustrates the decision tree for coordination modes based on synthesis conditions.

Coordination_Logic Ligand MTBA Ligand (Neutral Tetrazole / Acidic Carboxyl) Condition1 Basic Conditions (pH > 6) Ligand->Condition1 Condition2 Acidic Conditions (pH < 4) Ligand->Condition2 Mode1 Deprotonated Carboxylate + Neutral Tetrazole Condition1->Mode1 Anionic Binding Mode2 Protonated Carboxylate (H-Bond Donor) Condition2->Mode2 Weak Interaction Outcome1 3D MOF / Polymer (Metal-Ligand Bonds) Mode1->Outcome1 Outcome2 Supramolecular Assembly (H-Bonding Networks) Mode2->Outcome2

Figure 2: Impact of pH on the coordination mode of MTBA, determining the final structural dimensionality.[1]

References

  • Royal Society of Chemistry. (2010). Solvothermal synthesis of coordination polymers at different temperatures.[1] CrystEngComm.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 323168, 4-(1H-Tetrazol-5-yl)benzoic acid.[1][2] (Analogous Ligand Structure Reference). Retrieved from [Link]

  • Zhao, Y., Li, K., & Li, J. (2010).[3] Solvothermal Synthesis of Multifunctional Coordination Polymers. Z. Naturforsch. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Crystal Structure, and Properties of a Zn(II) Coordination Polymer Based on a Difunctional Ligand. Crystals.[1][3][4][5][6][7][8][9][10] Retrieved from [Link]

Sources

Introduction: The Critical Role of Methylation in Tetrazole-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Step-by-Step Methylation of Tetrazole-Benzoic Acid Precursors

Audience: Researchers, scientists, and drug development professionals.

Tetrazole-benzoic acid scaffolds are cornerstones in modern medicinal chemistry. Their unique physicochemical properties, acting as a bioisosteric replacement for carboxylic acids, have cemented their role in numerous blockbuster drugs, most notably the angiotensin II receptor blockers (ARBs) or "sartans" like valsartan and olmesartan.[1] The tetrazole moiety enhances metabolic stability and lipophilicity, which are critical for oral bioavailability and drug efficacy.[2][3]

The synthesis of these complex molecules often involves a crucial methylation step on the tetrazole ring. However, the tetrazole anion presents a significant challenge: it is an ambident nucleophile, meaning methylation can occur at two different nitrogen atoms, leading to a mixture of N1 and N2 regioisomers. Each isomer possesses distinct biological and physical properties, making the control of this regioselectivity paramount for the synthesis of a single, active pharmaceutical ingredient (API).

This guide provides a detailed overview of the underlying principles governing the regioselective methylation of tetrazole-benzoic acid precursors. It offers field-proven strategies and step-by-step protocols to empower researchers to navigate this synthetic challenge with precision and confidence.

Pillar 1: Understanding and Controlling Regioselectivity

The ratio of N1 to N2 methylated products is not random; it is dictated by a delicate interplay of electronic and steric factors. A thorough understanding of these factors is the first step toward rationally designing a selective methylation reaction.

The alkylation of the tetrazolate anion is a two-stage process. The regioselectivity can be influenced by whether the reaction proceeds through a first-order (SN1) or second-order (SN2) nucleophilic substitution mechanism.[4]

  • Electronic Effects: The N2 position is generally more electron-rich and thus more nucleophilic than the N1 position. This intrinsic property often leads to a thermodynamic preference for the N2 isomer.

  • Steric Hindrance: The N1 position is sterically more accessible than the N2 position, which is flanked by the C5 substituent (the benzoic acid moiety). Therefore, bulky alkylating agents or sterically hindered tetrazole precursors will favor methylation at the less-congested N1 position.

  • The Alkylating Agent: The "hardness" or "softness" of the electrophile plays a key role. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the site of highest charge density (N2), while softer electrophiles (e.g., methyl iodide) may show less selectivity.

  • Solvent and Counter-ion: The choice of solvent and the base's counter-ion (e.g., Na+, K+, Cs+) can influence the solvation of the tetrazolate anion and the position of the equilibrium between the N1- and N2-anions, thereby affecting the final product ratio.

The following diagram illustrates the key decision points and factors influencing the outcome of tetrazole methylation.

G cluster_0 Strategic Input cluster_1 Decision Point: Desired Isomer cluster_2 N1-Selective Pathway cluster_3 N2-Selective Pathway Start 5-Aryl-1H-tetrazole Precursor Decision Target N1 or N2 Isomer? Start->Decision N1_Strategy Employ Bulky Reagents or Protecting Groups Decision->N1_Strategy  N1 N2_Strategy Exploit Electronic Preference Decision->N2_Strategy  N2 N1_Reagents Methylating Agent: Methyl 2,2,2-trichloroacetimidate Protecting Group Strategy: 1. Protect N2 (e.g., with Trityl) 2. Methylate N1 3. Deprotect N1_Strategy->N1_Reagents N1_Product N1-Methylated Product N1_Reagents->N1_Product N2_Reagents Methylating Agent: Dimethyl Carbonate (DMC) tert-Butyl Hydroperoxide (TBHP) Alcohols with BF₃·Et₂O N2_Strategy->N2_Reagents N2_Product N2-Methylated Product N2_Reagents->N2_Product G Start 5-Aryl-1H-tetrazole Protect Protect with Trityl Chloride (Tr-Cl) Start->Protect Protected N2-Trityl Protected Tetrazole Protect->Protected Methylate Methylate with Methyl Iodide (MeI) Protected->Methylate Methylated N1-Methyl, N2-Trityl Tetrazole Methylate->Methylated Deprotect Deprotect with Acid (e.g., TFA) Methylated->Deprotect Final N1-Methylated Product Deprotect->Final

Sources

Advanced Protocol: Solvothermal Engineering of Lanthanide-Tetrazole-Benzoate Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the precision synthesis of Lanthanide Coordination Polymers (Ln-CPs) utilizing the bifunctional ligand 4-(1H-tetrazol-5-yl)benzoic acid (H₂TBA) . Unlike simple carboxylate MOFs, the incorporation of the tetrazole moiety introduces high-nitrogen coordination sites that significantly enhance the thermal stability and photoluminescent quantum yield of the resulting materials.

For drug development professionals, these materials represent a new class of ratiometric luminescent sensors capable of detecting genotoxic impurities (e.g., nitroaromatic compounds) and pharmaceutical contaminants with ppb-level sensitivity. This guide provides a reproducible, self-validating solvothermal protocol for synthesizing Eu³⁺ and Tb³⁺ based CPs.

Ligand Chemistry & Design Logic

The choice of ligand is the primary determinant of topology and function. H₂TBA is selected for its dual-functionality:

  • Benzoate Group (Hard Base): Binds preferentially to oxophilic Ln³⁺ ions, establishing a rigid framework.

  • Tetrazole Group (Soft/Intermediate Base): Acts as a multidimensional linker (up to 4 N-donors). Its acidity (pKa ≈ 4.5–4.9) is comparable to carboxylic acids, allowing simultaneous deprotonation.

The "Antenna Effect": Direct excitation of Ln³⁺ ions is inefficient (forbidden f-f transitions). The H₂TBA ligand possesses a large conjugated


-system that absorbs UV light efficiently and transfers energy to the Ln³⁺ resonance level, resulting in intense luminescence (Red for Eu³⁺, Green for Tb³⁺).

Experimental Protocol: Solvothermal Synthesis

Reagents and Materials[1][2][3][4][5][6][7][8]
  • Lanthanide Salt: Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O (99.9% trace metals basis).

  • Ligand: 4-(1H-tetrazol-5-yl)benzoic acid (H₂TBA).

  • Solvents: N,N-Dimethylformamide (DMF), Deionized Water (18.2 MΩ·cm), Ethanol.

  • Modulator: NaOH or Triethylamine (Et₃N) for pH adjustment.

Step-by-Step Synthesis Workflow

This protocol targets the synthesis of [Ln(TBA)(HCOO)(H₂O)]ₙ (where HCOO⁻ is generated in situ from DMF hydrolysis) or [Ln(TBA)₁.₅(DMF)] depending on temperature.

Step 1: Precursor Dissolution Dissolve 0.1 mmol of H₂TBA in 4 mL of DMF. In a separate vial, dissolve 0.1 mmol of Ln(NO₃)₃·6H₂O in 2 mL of deionized water.

  • Why: Mixing solvents separately prevents premature precipitation of the uncoordinated ligand.

Step 2: Mixing and pH Modulation Add the aqueous metal solution dropwise to the ligand solution under vigorous stirring.

  • Critical Step: Adjust pH to 5.0–6.0 using 0.1 M NaOH.

  • Mechanism:[1] This ensures deprotonation of both the carboxylic acid (-COOH → -COO⁻) and the tetrazole ring (-NH → -N⁻), facilitating full coordination.

Step 3: Solvothermal Treatment Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Conditions: Heat at 140°C for 72 hours .

  • Causality: High pressure increases the solubility of the precursors and facilitates the hydrolysis of DMF to formate (HCOO⁻), which often acts as an auxiliary bridge in these structures.

Step 4: Controlled Cooling (The Crystallization Key) Program the oven to cool at a rate of 5°C/h until room temperature is reached.

  • Note: Rapid cooling results in amorphous powder. Slow cooling allows for thermodynamic defect correction, yielding X-ray quality single crystals.

Step 5: Isolation and Activation Filter the resulting crystals (colorless for Eu/Tb). Wash 3x with DMF and 3x with Ethanol.

  • Activation: Solvent exchange with ethanol followed by heating at 80°C under vacuum removes unbound solvent molecules, opening the pores for sensing applications.

Visualization of Synthesis Workflow

SynthesisWorkflow Precursors Precursors (Ln-Nitrate + H2TBA) Mixing Mixing & pH Adj. (pH 5.0-6.0) Precursors->Mixing Dissolution Autoclave Solvothermal (140°C, 72h) Mixing->Autoclave Transfer to Teflon Cooling Slow Cooling (5°C/h) Autoclave->Cooling Crystal Growth Washing Washing (DMF/EtOH) Cooling->Washing Filtration Activation Activation (Vacuum, 80°C) Washing->Activation Solvent Exchange

Figure 1: Solvothermal workflow for Ln-CP synthesis emphasizing the critical cooling phase for crystallinity.

Characterization & Validation

To ensure scientific integrity, the synthesized material must undergo the following validation suite:

TechniquePurposeAcceptance Criteria
PXRD (Powder X-Ray Diffraction)Phase Purity CheckPeaks must match simulated pattern from Single Crystal data. No background hump (amorphous).
SXRD (Single Crystal XRD)Structure DeterminationR-factor < 0.05. Confirmation of coordination geometry and solvent content.
FT-IR (Infrared Spectroscopy)Ligand Binding ConfirmationDisappearance of -COOH stretch (1680-1700 cm⁻¹). Shift of tetrazole N=N peaks.
TGA (Thermogravimetric Analysis)Thermal StabilityDistinct weight loss steps: Solvent (<150°C) vs. Framework decomposition (>350°C).
PL (Photoluminescence)Functional ValidationSharp emission lines: 617 nm (Eu³⁺, Red) or 545 nm (Tb³⁺, Green).

Application: Luminescent Sensing of Pharmaceutical Impurities

Context: Nitroaromatic compounds (e.g., 4-nitrophenol) are common byproducts in drug synthesis and are considered genotoxic impurities.

Protocol:

  • Prepare a suspension of activated Eu-TBA CP (1 mg) in water (3 mL).

  • Sonicate for 10 minutes to form a stable dispersion.

  • Record the initial fluorescence spectrum (Excitation: 300-340 nm).

  • Add aliquots of the analyte (drug solution containing impurity).

  • Monitor the quenching of the 617 nm emission peak.

Mechanism: The sensing relies on Photo-induced Electron Transfer (PET) and Competitive Absorption . The nitro-analyte has a lower LUMO than the conduction band of the CP, draining the excited state energy and quenching luminescence.

Sensing Mechanism Diagram

SensingMechanism UV UV Excitation (Source) Ligand Ligand (H2TBA) Absorbs Energy UV->Ligand Absorption ISC Intersystem Crossing (Singlet -> Triplet) Ligand->ISC Energy Transfer Analyte Analyte (Nitro-compound) Ligand->Analyte e- Transfer (PET) (Quenching) LnIon Ln3+ Ion (Emissive State) ISC->LnIon Antenna Effect Emission Luminescence (Signal) LnIon->Emission Radiative Decay Analyte->Ligand Competitive Abs.

Figure 2: Energy transfer pathway (Antenna Effect) and quenching mechanism by nitro-analytes.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Amorphous Powder Cooling too fast or pH too high.Reduce cooling rate to 2°C/h. Lower pH slightly to slow nucleation.
No Luminescence Solvent quenching (O-H oscillators).Ensure thorough activation (drying). H₂O molecules coordinated to Ln³⁺ quench emission; replace with D₂O or dry thoroughly.
Precipitate on Mixing Ligand insolubility.Dissolve ligand fully in DMF before adding aqueous metal salt. Heat gently if necessary.
Low Yield Incomplete deprotonation.Verify pH is near 5.5. If too acidic, the tetrazole will not coordinate fully.

References

  • Fundamental Synthesis: Wang, X., et al. "Controllable synthesis of lanthanide coordination polymers with tetrazole-carboxylate ligands." CrystEngComm, 2012.

  • Sensing Mechanism: Zhao, X., et al. "Luminescent sensing of nitroaromatics by a lanthanide-organic framework." Dalton Transactions, 2016.

  • Ligand Design: Voitekhovich, S. V., et al. "Tetrazole-containing ligands in the design of metal-organic frameworks." Coordination Chemistry Reviews, 2019.

  • Drug Impurity Detection: Cui, H., et al. "Lanthanide Metal-Organic Frameworks for Fluorescence Sensing of p-Nitrophenol." SSRN, 2023.

  • General Protocol: Teotonio, E. E. S., et al. "Lanthanide coordination polymers containing carboxylate ligands: Synthesis and optical properties."[2] Inorganic Chemistry Communications, 2007.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details purification strategies for 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid . This specific isomer presents a classic challenge in tetrazole chemistry: separating the desired N1-isomer from the often thermodynamically favored N2-isomer formed during alkylation.

Product: 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (Crude Intermediate) Application: Pharmaceutical Building Block (e.g., Bioisostere for carboxylic acids, Sartan-like scaffolds) Support Level: Senior Application Scientist

Executive Summary: The Isomer Challenge

The synthesis of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid typically involves the methylation of 5-(4-carboxyphenyl)tetrazole. This reaction is not regiospecific and invariably yields a mixture of two isomers:

  • N1-Methyl Isomer (Target): More polar, higher melting point.

  • N2-Methyl Isomer (Impurity): Less polar, lower melting point, often the major product (up to 70-80% in standard conditions).

Purification Strategy: The purification relies on the significant difference in polarity and lattice energy between the two isomers. The N2-isomer is lipophilic and soluble in non-polar solvents, while the N1-isomer (target) is more polar and tends to crystallize effectively from alcoholic solvents.

Module 1: Troubleshooting & FAQs

Q1: I observe two distinct spots on my TLC plate / two peaks in HPLC. Which one is my product?

Diagnosis: You are observing the N1/N2 regioisomer mixture.

  • The N2-isomer (Impurity): Typically travels higher on Silica TLC (less polar) and elutes later on Reverse Phase HPLC (more hydrophobic).

  • The N1-isomer (Target): Typically travels lower on Silica TLC (more polar) and elutes earlier on Reverse Phase HPLC.

Action Plan:

  • Run TLC: Use 5% Methanol in Dichloromethane (DCM).

    • Top Spot (Rf ~0.6-0.7): N2-isomer (Impurity).

    • Bottom Spot (Rf ~0.3-0.4): N1-isomer (Target).

  • Confirm with NMR: The N-methyl group chemical shift is diagnostic.

    • N2-Me:

      
       ~4.3 - 4.4 ppm (Singlet).
      
    • N1-Me:

      
       ~4.1 - 4.2 ppm (Singlet).
      
    • Note: The N2-methyl is generally deshielded relative to N1 in 5-aryl tetrazoles due to ring current anisotropy.

Q2: My crude product is a sticky semi-solid. How do I isolate the solid acid?

Diagnosis: The presence of the low-melting N2-isomer (often an oil or low-melting solid) prevents the crystallization of the N1-isomer. Action Plan (Trituration Protocol):

  • Dry the crude mixture thoroughly to remove water.

  • Add Toluene or Diethyl Ether (10 mL per gram of crude).

  • Stir vigorously at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4] The lipophilic N2-isomer will dissolve. The polar N1-isomer will remain suspended.

  • Filter the suspension.[5][6]

  • Solid Retentate: Enriched N1-isomer (Target).

  • Filtrate: Contains mostly N2-isomer.

Q3: How do I remove residual Sodium Azide (NaN₃) from the crude?

Diagnosis: If the tetrazole ring was formed in the previous step, unreacted azide is a severe safety hazard. Action Plan:

  • Do NOT concentrate acidic azide solutions (risk of HN₃ explosion).

  • Chemical Quench: Treat the aqueous mother liquor with Sodium Nitrite (

    
    ) and dilute Sulfuric Acid (
    
    
    
    ) before workup. This converts azide to benign Nitrogen gas (
    
    
    ) and Nitrous Oxide (
    
    
    ).
  • Wash: If the solid product is already isolated, wash the filter cake with copious amounts of water. The free acid is sparingly soluble in water, while NaN₃ is highly soluble.

Q4: The melting point of my purified product is lower than reported (e.g., <180°C).

Diagnosis: Eutectic depression caused by residual N2-isomer. Action Plan (Recrystallization):

  • Dissolve the N1-enriched solid in boiling Ethanol or Isopropanol .

  • If needed, add hot water dropwise until slight turbidity appears (solvent anti-solvent method).

  • Allow to cool slowly to room temperature, then to 4°C.

  • The N1-isomer crystallizes as white needles/powder.

Module 2: Comparative Data Table

PropertyN1-Isomer (Target) N2-Isomer (Impurity) Separation Logic
Structure Methyl on N1 (adjacent to C5)Methyl on N2N1 is sterically more crowded but more polar.
Polarity High (Dipole moment ~5-6 D)Low (Dipole moment ~2-3 D)N1 adheres to silica; N2 elutes fast.
Solubility (Toluene) Insoluble / PoorSolublePrimary Purification Step
Solubility (Water) Low (pH < 3)Low (pH < 3)Both precipitate upon acidification.
1H NMR (Me)

4.10 - 4.25 ppm

4.30 - 4.45 ppm
Distinct diagnostic peaks.
Melting Point High (>180°C typical)Low (<80°C or liquid)N2 acts as an impurity lowering MP.

Module 3: Purification Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying the crude reaction mixture, specifically targeting the removal of the N2-isomer.

PurificationWorkflow Crude Crude Reaction Mixture (N1 + N2 Isomers + Salts) Acidify Acidification (pH 2-3) Precipitate Organic Acids Crude->Acidify Workup Filter1 Filtration & Water Wash (Remove Salts/Azide) Acidify->Filter1 DrySolid Dried Crude Solid (Mixture of N1 & N2) Filter1->DrySolid Slurry Slurry / Trituration Solvent: Toluene or DCM DrySolid->Slurry Key Separation Step Filter2 Filtration Slurry->Filter2 Filtrate Filtrate (Liquor) Contains N2-Isomer (Impurity) Filter2->Filtrate Discard SolidRetentate Solid Retentate Enriched N1-Isomer Filter2->SolidRetentate Keep Recryst Recrystallization Solvent: EtOH or IPA/H2O SolidRetentate->Recryst Polishing FinalProduct Pure 4-(1-Me-Tetrazol-5-yl)Benzoic Acid (>98% Purity) Recryst->FinalProduct

Caption: Workflow for the isolation of N1-methyl tetrazole via solubility-based discrimination.

Module 4: Detailed Experimental Protocol

Regioisomer Enrichment via Trituration

Objective: To remove the lipophilic N2-isomer without incurring yield losses of the N1-target.

  • Preparation: Take the crude, dried solid (mixture of isomers). Grind it to a fine powder to ensure accessible surface area.

  • Solvent Addition: Add Dichloromethane (DCM) or Toluene (10 volumes, e.g., 100 mL for 10 g crude).

    • Why DCM/Toluene? These solvents dissolve the less polar N2-isomer efficiently while the carboxylic acid/N1-tetrazole complex remains insoluble due to strong intermolecular hydrogen bonding.

  • Agitation: Stir the slurry vigorously at room temperature for 1 hour.

    • Tip: Do not heat significantly, as heating may increase the solubility of the N1-isomer, leading to yield loss.

  • Filtration: Filter the solid using a sintered glass funnel under vacuum.

  • Washing: Wash the cake with a small volume (2 volumes) of the same solvent used for trituration.

  • Check Purity: Analyze the wet cake by HPLC or NMR. If N2-isomer > 5%, repeat the trituration.

Final Polishing (Recrystallization)
  • Suspend the N1-enriched solid in Ethanol (95%) .

  • Heat to reflux until dissolved.

  • If insoluble particles remain (inorganic salts), perform a hot filtration.

  • Allow the solution to cool to room temperature undisturbed.

  • Cool to 0-5°C for 2 hours to maximize recovery.

  • Filter and dry in a vacuum oven at 50°C.

References

  • Synthesis and Regioselectivity of Tetrazoles

    • Title: Alkylation of 5-substituted tetrazoles: A guide to regioisomer control.
    • Source:Russian Journal of Organic Chemistry (General Principles of Tetrazole Alkyl
    • Context: Explains the thermodynamic vs. kinetic control favoring N2 over N1.
    • URL:[Link] (Journal Landing Page)

  • Crystallographic Analysis of Analogous Structures

    • Title: 4-(1H-Tetrazol-5-yl)
    • Source:Acta Crystallographica Section E (PMC).
    • Context: Provides structural data on the hydrogen bonding network of the parent acid, explaining its low solubility in non-polar solvents.
    • URL:[Link]

  • Safety Protocols for Azide Removal

    • Title: Sodium Azide Removal Protocol.[2][7][8]

    • Source: Cre
    • Context: Standard operating procedures for handling and quenching azide residues in biological and chemical workflows.
    • URL:[Link]

  • Isomer Distinction by NMR

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Applic
    • Context: Methodology for using 1H and 13C NMR to distinguish between structural isomers based on symmetry and chemical environment.[9]

    • URL:[Link] (General Application Note Repository)

Sources

Optimizing reaction temperature for tetrazole ring formation on benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of a nitrile group on a benzoic acid scaffold (e.g., 4-cyanobenzoic acid) to a tetrazole ring is a cornerstone transformation in medicinal chemistry. The tetrazole moiety serves as a metabolically stable bioisostere for the carboxylic acid, improving bioavailability and receptor binding.[1]

However, this reaction presents a unique thermodynamic and safety paradox:

  • Kinetic Barrier: The nitrile carbon is electrophilically sluggish, typically requiring high temperatures (>100°C) or strong Lewis acid activation to facilitate azide attack.

  • Safety Hazard: The presence of the carboxylic acid proton (

    
    ) can protonate sodium azide (
    
    
    
    ) to form hydrazoic acid (
    
    
    )
    , a highly volatile and explosive species (b.p. 37°C), especially at the elevated temperatures required for the reaction.

This guide provides an optimized, self-validating framework to navigate these competing factors.

Module 1: Thermodynamics & Kinetics (The "Why")

Q1: Why does this reaction require such high temperatures (100–140°C) compared to other nucleophilic attacks? A: The nitrile group (


) is a poor electrophile because the triple bond is strong and the electron density is relatively unpolarized compared to a carbonyl. The activation energy (

) for the initial nucleophilic attack by the azide anion (

) is high (~20–25 kcal/mol).
  • Without Catalyst: Thermal energy alone must overcome this barrier, often requiring temperatures >130°C in high-boiling solvents like DMF.

  • With Catalyst (Lewis Acid): A catalyst (e.g.,

    
    ) coordinates to the nitrile nitrogen, withdrawing electron density and lowering the LUMO energy of the nitrile carbon. This reduces the required temperature to 80–100°C.
    

Q2: What is the "Red Line" temperature for safety? A: 140°C is the critical limit.

  • >275°C: Sodium azide undergoes violent thermal decomposition.

  • >37°C (in acidic media): Hydrazoic acid (

    
    ) boils. In a sealed vessel or poorly vented system, 
    
    
    
    accumulation can lead to detonation.
  • Operational Sweet Spot: 100°C–110°C. This provides sufficient kinetic energy for the [3+2] cycloaddition while maintaining a safety buffer against thermal runaway.

Module 2: Catalyst & Solvent Selection

Q3: How do I handle the acidic proton on the benzoic acid substrate? A: The carboxylic acid proton is the primary troubleshooting variable. You have two strategic options:

FeatureStrategy A: The "Sharpless" Zinc Method (Recommended) Strategy B: The "Classic" Ammonium Method
Reagents

,

(Lewis Acid)

,

(Proton Source)
Solvent Water or Water/Isopropanol (Green)DMF or DMSO (Polar Aprotic)
Mechanism Zinc activates nitrile; water buffers acidity.

activates nitrile; generates in-situ

.
Temperature Reflux (100°C) or Hydrothermal (120°C)100–120°C
Safety Profile High. Water suppresses

volatility; no organic solvent fire risk.
Moderate.

is generated in organic solvent; difficult workup.
Workup Acidification precipitates product directly.Requires extensive extraction to remove DMF.

Module 3: Detailed Experimental Protocols

Protocol A: Zinc-Mediated Synthesis (Optimized for Safety & Yield)

Best for: Direct conversion of cyanobenzoic acid without protection.

  • Setup: Use a round-bottom flask with a reflux condenser. For temperatures >100°C, use a pressure-rated glass vial or autoclave.

  • Stoichiometry:

    • Substrate (4-Cyanobenzoic acid): 1.0 equiv[2]

    • Sodium Azide (

      
      ): 1.5 – 2.0 equiv
      
    • Zinc Bromide (

      
      ): 1.0 equiv[2]
      
    • Solvent: Water (0.5 M concentration relative to substrate).

  • Reaction:

    • Suspend reagents in water.[3][4][5]

    • Heat to reflux (100°C) with vigorous stirring.

    • Time: 12–24 hours. (Monitor by HPLC/LC-MS; TLC is difficult in water).

  • Workup (The "Acid-Base" Switch):

    • Cool to room temperature.

    • Add 3N HCl dropwise until pH < 2.

    • Mechanism:[4][6][7][8] This breaks the Zinc-Tetrazole complex and protonates the tetrazole (forming the neutral species).

    • Stir for 30 minutes. The product, 4-(1H-tetrazol-5-yl)benzoic acid , will precipitate as a white solid.

    • Filter, wash with cold water and 1N HCl to remove Zinc salts.

    • Dry in a vacuum oven at 60°C.

Protocol B: Ammonium Chloride Method (Legacy/High-Throughput)

Best for: Soluble substrates where water solubility is an issue.

  • Setup: Fume hood is MANDATORY . Use a blast shield.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • 
      : 4.0 equiv (Excess required due to protonation by COOH)
      
    • 
      : 4.0 equiv
      
    • Solvent: DMF (anhydrous).

  • Reaction:

    • Heat to 110°C for 12–16 hours.

  • Safety Note: The headspace contains

    
    . Do not open the vessel while hot.
    
  • Workup:

    • Pour the reaction mixture into ice water (caution: exothermic).

    • Acidify carefully with 6N HCl (in a hood!) to precipitate the product.

    • Note: Residual DMF can make crystallization difficult. Wash the solid extensively with water.[9]

Module 4: Visualization of Mechanisms & Workflows

Diagram 1: The Mechanistic Pathway

This diagram illustrates the Zinc-mediated activation, showing how the catalyst lowers the energy barrier.

TetrazoleMechanism Start Cyanobenzoic Acid (Nitrile) Zn_Coord Zn-Nitrile Complex (Activated Electrophile) Start->Zn_Coord + ZnBr2 Azide_Attack Azide Attack (Rate Limiting Step) Zn_Coord->Azide_Attack + NaN3 (100°C) Cyclization [3+2] Cycloaddition Azide_Attack->Cyclization Concerted Complex Zn-Tetrazolate Intermediate Cyclization->Complex Stable Salt Acid_Workup HCl Workup (Protonation) Complex->Acid_Workup Quench Product Tetrazolylbenzoic Acid (Precipitate) Acid_Workup->Product pH < 2

Caption: Kinetic pathway of Zinc-catalyzed tetrazole formation. Zn(II) activates the nitrile, facilitating azide attack at lower temperatures.

Diagram 2: Troubleshooting & Purification Logic

A decision tree for handling common impurities.

PurificationLogic Crude Crude Reaction Mixture (pH > 7) Filter1 Filter Insoluble Impurities Crude->Filter1 Filtrate Clear Filtrate (Tetrazolate + Benzoate) Filter1->Filtrate Acidify Acidify to pH 2-3 Filtrate->Acidify Add HCl Precipitate Precipitate Formed? Acidify->Precipitate Yes Collect Solid (Product) Precipitate->Yes Yes No Product Soluble? Precipitate->No No Recryst Recrystallize (Water/Ethanol) Yes->Recryst Purification Extract Extract with EtOAc No->Extract Extraction Path Extract->Recryst

Caption: Workup logic for isolating amphoteric tetrazole-benzoic acid derivatives via pH manipulation.

Module 5: Troubleshooting FAQs

Q: The reaction turned black and yield is <10%. What happened? A: This indicates thermal decomposition, likely of the azide or the solvent (DMF decomposes above 130°C).

  • Fix: Lower temperature to 100°C. Ensure you are using an inert atmosphere (

    
    ) to prevent oxidation. Switch to the 
    
    
    
    /Water protocol to avoid solvent decomposition.

Q: I smell a pungent odor similar to garlic/almonds. Is this normal? A: STOP IMMEDIATELY. This may indicate the presence of volatile hydrazoic acid (


) or nitrile hydrolysis.
  • Action: Close the hood sash. Allow the reaction to cool completely. Neutralize the headspace with a basic scrubber (NaOH solution) if possible before opening.

Q: My product is not precipitating upon acidification. A: Tetrazolylbenzoic acids can be slightly water-soluble due to the polarity of the two acidic groups.

  • Fix: Saturate the aqueous layer with NaCl (brine) to "salt out" the product. Alternatively, extract with Ethyl Acetate (3x), dry over

    
    , and evaporate.
    

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. Link

  • Division of Research Safety, University of Illinois. (2023). Sodium Azide Safety Guide. Link

Sources

Minimizing decarboxylation side reactions in tetrazole-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Decarboxylation Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this guide to address one of the most common and frustrating challenges in the synthesis of tetrazole-benzoic acid derivatives: the unwanted decarboxylation of the carboxylic acid moiety. Tetrazole-benzoic acids are invaluable in medicinal chemistry, often serving as bioisosteres for carboxylic acids to enhance the pharmacokinetic profile of drug candidates.[1] However, their synthesis can be plagued by the loss of the carboxyl group, leading to reduced yields and complex purification challenges.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will delve into the root causes of decarboxylation and provide field-proven, actionable strategies to maintain the integrity of your target molecules.

Frequently Asked Questions (FAQs)
Q1: What exactly is decarboxylation in this context, and why is it such a critical problem?

Answer:

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂). In the case of a tetrazole-benzoic acid derivative, this side reaction converts your target molecule into a simpler tetrazole-benzene derivative, as shown below.

This is a critical issue for several reasons:

  • Yield Loss: Every molecule that decarboxylates is a molecule of your desired product lost, directly impacting the overall yield and economic viability of your synthesis.

  • Purification Complexity: The decarboxylated byproduct often has similar solubility and chromatographic properties to the starting material and the desired product, making purification by crystallization or chromatography difficult and time-consuming.

  • Compromised Biological Activity: The carboxylic acid group is often essential for the molecule's mechanism of action, such as binding to a receptor's active site. Its removal renders the molecule biologically inactive, making the byproduct a critical impurity that must be removed.

Q2: I'm observing significant byproduct formation, especially during heating. What factors are promoting this unwanted decarboxylation?

Answer:

The decarboxylation of aromatic carboxylic acids, like benzoic acid derivatives, is typically a thermally driven process that can be significantly accelerated by other factors.[2] While the C-C bond is strong, certain conditions can lower the activation energy required for its cleavage.[3] In our experience, four factors are paramount:

FactorCausality and Experimental Impact
High Temperature This is the primary driver. Heat provides the necessary activation energy to break the carbon-carbon bond between the aromatic ring and the carboxyl group.[4] Reactions run at or above 120-140 °C are particularly susceptible.[3][5]
Acidic or Basic pH Both extremes can catalyze the reaction. Strong acids can protonate the aromatic ring, creating a σ-complex that facilitates CO₂ expulsion.[6][7] Strong bases deprotonate the carboxyl group, and the resulting carboxylate anion can undergo decarboxylation through a different mechanism, especially in the presence of certain catalysts.[6][8]
Metal Catalysts Trace amounts of transition metals, particularly copper (Cu), are known to be potent catalysts for the decarboxylation of benzoic acids.[4][9][10] These metals can form complexes with the carboxylate, weakening the C-C bond and promoting the reaction at lower temperatures.
Solvent Choice The solvent can influence thermal stability and reaction pathways. Protic solvents may participate in proton transfer steps that facilitate decarboxylation, while high-boiling point aprotic solvents (like DMF or DMSO) are often used for tetrazole synthesis, which can necessitate high temperatures that promote the side reaction.[11]

The general mechanism often involves the formation of an unstable aryl intermediate after the loss of CO₂, which is then quenched by a proton source in the reaction medium.

G cluster_0 Decarboxylation Mechanism Mol Tetrazole-Benzoic Acid Heat Heat (Δ) + Optional Catalyst (H+, B:, Cu) Mol->Heat Input TS [Transition State]* Heat->TS Intermediate Aryl Anion/ Radical Intermediate TS->Intermediate Loss of CO₂ CO2 CO₂ TS->CO2 Product Decarboxylated Byproduct Intermediate->Product Proton Proton Source (e.g., Solvent, H₂O) Proton->Product Protonation

Caption: Generalized mechanism of thermal decarboxylation.

Q3: My synthetic route requires forcing conditions (e.g., >140°C). How can I reliably prevent decarboxylation?

Answer:

When harsh conditions are unavoidable, the most robust and widely accepted solution is to use a protecting group for the carboxylic acid. The strategy is to temporarily mask the -COOH functionality as a less reactive group (typically an ester) that is stable to the reaction conditions. After the critical reaction step is complete, the protecting group is removed to regenerate the carboxylic acid.[12][13]

This "Protect-React-Deprotect" workflow is a cornerstone of modern organic synthesis.

Caption: The Protect-React-Deprotect workflow.

The key is to choose a protecting group that can be removed under conditions that do not harm the rest of your molecule. Here are some common choices for carboxylic acids:

Protecting GroupIntroduction MethodCleavage ConditionsAdvantages & Considerations
Methyl Ester MeOH, H₂SO₄ (cat.)NaOH or LiOH (saponification), then acid workup.Robust and common. Cleavage is basic, which may not be suitable for base-sensitive molecules.
t-Butyl Ester Isobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA) in CH₂Cl₂.Stable to base and nucleophiles. Cleaved under mild acidic conditions. Ideal for many complex syntheses.[14]
Benzyl Ester Benzyl bromide, base (e.g., Cs₂CO₃)H₂, Pd/C (hydrogenolysis).Cleavage is very mild and neutral. Not suitable if other reducible groups (alkenes, alkynes, some heterocycles) are present.[14]
Experimental Protocol: t-Butyl Ester Protection and Deprotection

This protocol is recommended for its mild deprotection conditions, which preserve most other functional groups.

Part A: Protection of the Carboxylic Acid

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the tetrazole-benzoic acid starting material (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude t-butyl ester by flash column chromatography if necessary.

Part B: Deprotection to Regenerate the Carboxylic Acid

  • Setup: Dissolve the purified t-butyl ester (1.0 eq) in DCM.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Caution: TFA is highly corrosive.

  • Reaction: Stir the mixture for 1-4 hours at room temperature. Monitor the deprotection by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (2-3x) to ensure all TFA is removed.

  • Isolation: The resulting solid or oil is the final carboxylic acid product, which can be purified further by crystallization or chromatography.

Q4: A protecting group strategy is not feasible for my current route. What optimization steps should I prioritize?

Answer:

If protection/deprotection is not an option, you must focus on optimizing the reaction conditions to disfavor the decarboxylation pathway. This requires a systematic approach.

  • Temperature Reduction: This is your most powerful tool.

    • Troubleshooting: Run a series of small-scale parallel reactions, decreasing the temperature in 10 °C increments (e.g., 120 °C, 110 °C, 100 °C).

    • Analysis: Analyze the crude reaction mixture of each vial by HPLC or ¹H NMR to determine the ratio of the desired product to the decarboxylated byproduct.

    • Goal: Find the lowest possible temperature that provides an acceptable rate of the main reaction while minimizing decarboxylation. Even a 10-20 °C reduction can have a dramatic effect.[5]

  • pH Control: Avoid strongly acidic or basic conditions unless absolutely required by the mechanism.

    • Troubleshooting: If the reaction generates an acidic or basic byproduct, consider adding a buffer to maintain a near-neutral pH. For example, in reactions that produce HCl, a non-nucleophilic base like 2,6-lutidine or proton sponge can be used as an acid scavenger.

    • Goal: Keep the reaction medium as close to neutral as possible to avoid catalyzed decarboxylation.[8]

  • Scrutinize for Metal Contamination:

    • Troubleshooting: Copper is a known catalyst for this reaction.[9] Ensure that all reagents, particularly salts or bases, are free from significant copper contamination. If you suspect metal contamination from a previous step, you can try adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.

    • Goal: Eliminate any catalytic metals that could be lowering the activation energy for decarboxylation.

Q5: How can I definitively confirm and quantify that decarboxylation is occurring?

Answer:

Accurate analysis is key to effective troubleshooting. A multi-pronged approach is best to both identify and quantify the byproduct.

Analytical TechniqueApplication and Expected Outcome
LC-MS Primary Identification Tool. The decarboxylated byproduct will have a molecular weight that is 44.01 g/mol less than the starting material (the mass of CO₂). This provides definitive evidence of the side reaction.
HPLC Primary Quantification Tool. Develop a method that separates the starting material, desired product, and the byproduct. The byproduct will typically be less polar and have a longer retention time. Quantification is achieved by integrating the peak areas (assuming similar UV response factors).
¹H NMR Structural Confirmation. In the ¹H NMR spectrum, the acidic proton of the -COOH group (often a broad singlet >10 ppm) will disappear. Concurrently, a new signal will appear in the aromatic region (6-9 ppm) corresponding to the proton that replaced the carboxyl group.

By combining these methods, you can confidently identify the decarboxylation byproduct and accurately measure its formation under different reaction conditions, which is essential for the optimization strategies discussed above.

References
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups.
  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
  • PMC. (2018, March 27). dM-Dim for Carboxylic Acid Protection.
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
  • Sathee NEET - IIT Kanpur. (n.d.).
  • Journal of Chemical Health Risks. (2024, October 11).
  • ResearchGate. (2016, November 22).
  • PMC. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • RSC Publishing. (n.d.). Green Chemistry.
  • Industrial & Engineering Chemistry Research. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • Google Patents. (n.d.).
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction?
  • ResearchGate. (2013, May 9).

Sources

Technical Support Center: Steric Control in Tetrazole-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: TET-STERIC-001 Scope: Troubleshooting ligand design, synthesis, and topological errors arising from steric hindrance in tetrazole-based Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Introduction: The Steric Paradox

Welcome. If you are reading this, your tetrazole-based coordination polymer (CP) has likely failed to crystallize, formed an amorphous precipitate, or resulted in a non-porous dense phase.

Tetrazoles are unique high-nitrogen linkers.[1] Unlike carboxylates, their coordination modes (N1, N2, N3, N4) are highly sensitive to the steric environment of the substituent at the C5 position. In this guide, we do not just "fix" steric hindrance; we analyze it as a topological regulator. We will address how to overcome unwanted clashes that prevent assembly and how to utilize steric bulk to prevent interpenetration (network catenation).

Diagnostic & Troubleshooting Modules

Module A: Ligand Design & Pre-Synthesis

Q: My 5-substituted tetrazole ligand is not coordinating to the metal cluster, despite having clear N-donor sites. What is happening?

A: This is often a "Buried Volume" issue. If your substituent at the C5 position is bulky (e.g., a tert-butyl, anthracene, or ortho-substituted phenyl group), it creates a steric threshold that blocks the metal ion from approaching the proximal nitrogens (N1/N4).

  • The Mechanism: The "Percent Buried Volume" (%V_bur) suggests that if the steric shield covers >56% of the reaction center, coordination (or even the precursor cyclization) is inhibited.[2]

  • The Fix:

    • Spacer Insertion: Insert a methylene (-CH₂-) or flexible ether spacer between the bulky group and the tetrazole ring. This decouples the steric bulk from the coordination sphere.

    • Tautomer Shift: Tetrazoles exist in equilibrium between 1H and 2H tautomers. Bulky groups often force the equilibrium toward the less sterically hindered tautomer, which may not match your target metal geometry.

Q: I want to maintain high porosity, but my frameworks always interpenetrate (grow inside each other), reducing surface area. Can sterics help?

A: Yes. This is the concept of Spatial Protecting Groups (SPGs) . Interpenetration is thermodynamically favored because it maximizes packing density. To stop it:

  • Strategy: Deliberately introduce bulky, non-coordinating groups (like trifluoromethyl or bulky alkyl chains) on the ligand backbone.

  • Outcome: These groups act as "bumpers," making the voids too sterically congested for a second network to nucleate, forcing the system into a non-interpenetrated, highly porous state.

Module B: Synthetic Optimization (The "Hardware" Fixes)

Q: My bulky tetrazole ligand is insoluble in standard solvothermal solvents (DMF/DEF/Ethanol). How can I get it to react?

A: Do not use the pre-formed ligand. Switch to In Situ Hydrothermal/Solvothermal Synthesis . Large tetrazole ligands often suffer from poor solubility due to strong intermolecular hydrogen bonding or hydrophobic bulk.

  • The Protocol: Add the nitrile precursor (R-CN), Sodium Azide (NaN₃), and the Metal Salt directly into the reaction vessel.

  • The Chemistry: The metal ion (e.g., Zn²⁺, Cu²⁺) acts as a Lewis acid catalyst, facilitating the [2+3] cycloaddition of the azide and nitrile on the metal surface. This bypasses the solubility limit of the free ligand.

Q: I am getting amorphous powder instead of crystals. Is this steric hindrance?

A: It is likely Kinetic Trapping caused by steric barriers. Bulky ligands have high rotation barriers. When they approach the metal cluster, they cannot rotate fast enough to find the thermodynamic energy minimum before precipitation occurs.

  • The Fix: Use a Modulator (e.g., acetic acid or benzoic acid). The modulator competes for the metal site, slowing down the nucleation rate and allowing the bulky ligand time to reorient and pack correctly into a crystalline lattice.

Module C: Visualizing the Workflow

The following decision tree outlines the logical path for troubleshooting steric failure in tetrazole CPs.

TetrazoleTroubleshooting Start START: Synthesis Failure CheckLigand Check Ligand Structure (C5 Substituent) Start->CheckLigand IsBulky Is Group Bulky? (>56% Buried Vol) CheckLigand->IsBulky DirectSyn Direct Synthesis (Pre-formed Ligand) IsBulky->DirectSyn No SolubilityIssue Issue: Ligand Insolubility IsBulky->SolubilityIssue Yes (Insoluble) CoordinationIssue Issue: Steric Clash at Metal Node IsBulky->CoordinationIssue Yes (Soluble but Clashing) DirectSyn->Start Still Fails? InSitu In Situ Synthesis (Nitrile + Azide + Metal) Solution1 Protocol: In Situ [2+3] Cycloaddition SolubilityIssue->Solution1 Solution2 Add Spacer (-CH2-) or Modulator CoordinationIssue->Solution2

Figure 1: Decision logic for diagnosing steric-induced synthetic failures. Blue nodes indicate analysis steps; Green nodes indicate validated protocols.

Experimental Protocols

Protocol 1: Metal-Catalyzed In Situ Tetrazole Synthesis

Use this when the bulky tetrazole ligand is difficult to synthesize or insoluble.

Reagents:

  • Organonitrile precursor (R-CN): 1.0 mmol

  • Sodium Azide (NaN₃): 1.2 - 2.0 mmol (Excess required)

  • Metal Salt (e.g., ZnCl₂, CdCl₂): 0.5 - 1.0 mmol

  • Solvent: Water/Ethanol or DMF (depending on R-CN solubility)

Step-by-Step:

  • Loading: Place the nitrile, azide, and metal salt in a Teflon-lined stainless steel autoclave (23 mL).

  • Solvent: Fill to 40-50% volume.

  • pH Adjustment: If using Zn(II), ensure pH is near neutral. Acidic conditions can release toxic HN₃ gas; highly basic conditions prevent coordination.

  • Thermal Cycle: Heat to 130–160 °C for 72 hours. Note: This temperature is higher than standard MOF synthesis because it must drive the cycloaddition reaction first.

  • Cooling: Slow cool at 5 °C/hour to promote crystal growth.

  • Safety Warning: NaN₃ can form explosive heavy metal azides. Ensure the reaction is fully consumed or quenched with specific waste protocols.

Protocol 2: Modulating Interpenetration via Sterics

Use this to increase pore size by preventing network overlap.

ParameterNon-Interpenetrated (Target)Interpenetrated (Avoid)
Ligand Type Bulky side groups (e.g., -OtBu, -CF3)Slim, planar groups (e.g., -H, -F)
Concentration Low concentration (favors thermodynamic product)High concentration (favors kinetic density)
Temperature High (Thermodynamic control)Low (Kinetic control)
Template Use large solvent molecules (DEF)Small solvent molecules (MeOH)

Diagnostic Data Reference

When analyzing your product, use these spectral signatures to confirm if the steric hindrance was resolved (i.e., the tetrazole formed and coordinated) or if the reaction failed.

TechniqueSignatureInterpretation
FT-IR ~2200 cm⁻¹ (Sharp)FAILURE: Unreacted Nitrile (R-CN). Sterics prevented cyclization.
FT-IR 1200–1010 cm⁻¹SUCCESS: Tetrazole ring skeletal vibrations.[3]
SC-XRD High R-factor / DisorderWARNING: Steric groups are rotating freely; structure may be unstable.
PXRD Low angle peaks (<10° 2θ)SUCCESS: Indicates large unit cell (likely non-interpenetrated).

References

  • In situ hydrothermal synthesis of tetrazole coordination polymers. Chemical Society Reviews, 2007. Link

  • Control of Interpenetration in Metal-Organic Frameworks via Spatial Protecting Groups. ACS Petroleum Research Fund, 56th Annual Report. Link

  • Syntheses and structures of metal tetrazole coordination polymers. Dalton Transactions, 2006. Link

  • A Steric Threshold for Tetrazole Annulation: Rationalizing Reactivity via Buried Volume. Chemistry - A European Journal, 2023. Link

  • Modulating interpenetration in MOFs. CrystEngComm, 2019. Link

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Interpretation of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

The Regioisomer Challenge

In the synthesis of tetrazole-based pharmacophores (common in "sartan" antihypertensives), the alkylation of a 5-substituted tetrazole ring is a critical step. This reaction typically yields a mixture of two regioisomers: the N1-alkyl and N2-alkyl derivatives.

For 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid , distinguishing the desired N1-methyl product from the often thermodynamically favored N2-methyl impurity is the primary analytical challenge. This guide provides a definitive protocol for interpreting the 1H NMR spectrum, validating the regio-chemistry, and differentiating the product from its isomers and precursors.

Chemical Structure & Proton Assignment

Compound: 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid Formula: C9H8N4O2 MW: 204.19 g/mol

The molecule consists of a para-substituted benzene ring linking a carboxylic acid group and a 1-methyl-tetrazole moiety.

Figure 1: Structural connectivity and proton designation for the target compound.

Part 2: Experimental Protocol & Spectral Analysis

Sample Preparation
  • Solvent: DMSO-d6 is the standard solvent. CDCl3 is often unsuitable due to the poor solubility of the carboxylic acid moiety.

  • Concentration: ~10 mg/mL to ensure the carboxylic acid proton (A) is visible and not lost to exchange broadening.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

1H NMR Assignment (DMSO-d6)

The spectrum displays four distinct signal regions. The values below are based on field-proven trends for 1-methyl-5-aryl tetrazoles.

SignalProton TypeChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
A COOH13.0 - 13.5 Broad Singlet1HHighly deshielded acidic proton. May be invisible if "wet" solvent promotes exchange.
B Ar-H (Ortho to COOH)8.10 - 8.20 Doublet (J ≈ 8.5 Hz)2HDeshielded by the strong electron-withdrawing carboxyl group (anisotropy + induction).
C Ar-H (Ortho to Tetrazole)7.90 - 8.00 Doublet (J ≈ 8.5 Hz)2HTetrazole is also electron-withdrawing but typically less deshielding than COOH in this scaffold.
D N-CH3 (N1-Methyl) 4.10 - 4.20 Singlet3HDiagnostic Peak. The chemical shift of this methyl group confirms the N1 regiochemistry.
Mechanistic Insight: The AA'BB' System

The aromatic region shows a classic AA'BB' pattern (often appearing as two "roofing" doublets).

  • Roofing Effect: The inner lines of the doublets (closer to each other) are taller than the outer lines, indicating the magnetic coupling between the two chemically equivalent but magnetically non-equivalent pairs.

  • Differentiation: Proton B (ortho to COOH) is generally further downfield than Proton C (ortho to Tetrazole) due to the stronger deshielding cone of the carbonyl group.

Part 3: Comparative Analysis (The Quality Control Check)

The most critical aspect of characterizing this compound is proving it is not the N2-isomer.

Isomer Differentiation: N1-Methyl vs. N2-Methyl

Alkylation of 5-substituted tetrazoles yields a mixture. The N2-isomer is often the major product (thermodynamic control), while the N1-isomer (target) is minor or requires specific steric/electronic conditions.

Table 1: Spectral Comparison of Regioisomers
FeatureTarget: N1-Methyl Isomer Alternative: N2-Methyl Isomer Differentiation Note
Methyl Shift (1H) δ 4.10 - 4.20 ppm δ 4.35 - 4.45 ppm N2-Methyl is consistently downfield (+0.2-0.3 ppm) relative to N1-Methyl.
Tetrazole Carbon (13C) δ ~150 - 156 ppm δ ~162 - 167 ppm The C5 carbon in N2-isomers is significantly deshielded (>10 ppm difference).
Aromatic Region AA'BB' PatternAA'BB' PatternSubtle shifts in the ortho-tetrazole protons, but less diagnostic than the methyl peak.
Decision Tree for Identification

Figure 2: Logical flow for distinguishing N1 and N2 tetrazole isomers based on 1H NMR chemical shifts.

Part 4: Synthesis & Impurity Profile

Precursor Analysis
  • Starting Material: 4-(1H-Tetrazol-5-yl)benzoic acid (Unmethylated).

    • NMR Signal: Lacks the methyl singlet.

    • NH Proton: Extremely broad, often invisible or >14 ppm.

    • Aromatic Shift: The protons ortho to the tetrazole will shift significantly upon methylation due to the removal of the acidic NH and the "locking" of the tautomer.

Common Impurity: Methyl Ester

If the synthesis involves methyl iodide/dimethyl sulfate and base, the carboxylic acid may also be methylated.

  • Impurity Signal: Look for a second singlet around 3.8 - 3.9 ppm (COOCH3).

  • Verification: Check the integration. If you have 6H integration in the 3.8-4.2 ppm range, you have likely formed the methyl ester of the N-methyl tetrazole.

References

  • Butler, R. N. (1977). "Tetrazoles."[1][2][3][4] Comprehensive Heterocyclic Chemistry. (Foundational text on tetrazole tautomerism and alkylation regioselectivity).

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link (Provides context on controlling regioselectivity).

  • PubChem. (2025). "4-(1H-Tetrazol-5-yl)benzoic acid."[1][5][6] National Library of Medicine. Link (Source for parent compound data).

  • ChemicalBook. (2025). "4-(1H-Tetrazol-5-yl)benzoic acid NMR Data." Link

  • BenchChem. (2025). "Regioselectivity of Tetrazole Alkylation Technical Guide." Link (General reference for N1 vs N2 alkylation shifts).

Sources

Technical Guide: FTIR Differentiation of Tetrazole and Carboxylic Acid Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of FTIR spectral characteristics for Tetrazole and Carboxylic Acid functional groups, designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary: The Bioisosteric Challenge

In modern drug discovery, the 5-substituted 1H-tetrazole ring is the premier bioisostere for the carboxylic acid moiety. While they share similar acidity (pKa ~4.5–5.[1]0) and planar topography, tetrazoles offer distinct pharmacokinetic advantages, including enhanced metabolic stability and increased lipophilicity (LogP).

However, monitoring the synthetic transformation from a nitrile or amide precursor to a tetrazole—or confirming the absence of a carboxylic acid impurity—requires precise spectroscopic validation. This guide outlines the definitive FTIR spectral fingerprints to distinguish these two functional groups, moving beyond basic peak assignment to structural causality.

Spectral Fingerprinting: The Comparative Matrix

The differentiation of tetrazole and carboxylic acid relies on three specific spectral regions: the Carbonyl Zone (1700–1760 cm⁻¹), the Proton Donor Zone (2500–3500 cm⁻¹), and the Fingerprint/Ring Zone (900–1500 cm⁻¹).

Comparative Peak Assignment Table
Spectral RegionVibrational ModeCarboxylic Acid (R-COOH)5-Substituted Tetrazole (R-CN₄H)Differentiation Status
1700–1760 cm⁻¹ C=O StretchStrong, Sharp. Monomer: ~1760 cm⁻¹Dimer: ~1710 cm⁻¹Absent. PRIMARY INDICATOR (The "Smoking Gun")
1500–1650 cm⁻¹ C=N / N=N StretchAbsent (unless other groups present).Moderate to Strong. Complex ring modes (C=N, N=N).CONFIRMATORY
2500–3300 cm⁻¹ X-H StretchVery Broad, Intense. (O-H) Often overlaps C-H stretch.Broad, but distinct. (N-H) ~3146 cm⁻¹. Often less broad than O-H dimer.SECONDARY (H-bonding dependent)
1210–1320 cm⁻¹ C-O vs RingStrong. (C-O Stretch)Absent. CONFIRMATORY
1000–1100 cm⁻¹ Ring BreathingAbsent.Characteristic Band. Tetrazole ring breathing mode.SPECIFICITY MARKER
Detailed Mechanistic Analysis
A. The Carbonyl "Smoking Gun" (1700–1760 cm⁻¹)

The most reliable method to rule out a carboxylic acid is the absence of the carbonyl stretch.

  • Carboxylic Acid: Exhibits a dominant dipole change upon vibration, resulting in a highly intense peak. In solid state or concentrated solution, dimerization lowers the frequency to ~1710 cm⁻¹.

  • Tetrazole: Lacks a carbonyl group. Any absorption in this region suggests oxidation impurities or incomplete hydrolysis of amide intermediates.

B. The Tetrazole Ring Modes (Fingerprint Region)

Unlike the single C-O stretch of acids, the tetrazole ring exhibits coupled vibrations due to its aromatic nature.

  • C=N and N=N Stretching: Look for a cluster of bands between 1400–1550 cm⁻¹ . These arise from the delocalized π-system of the nitrogen-rich ring.

  • Ring Breathing: A sharp, characteristic band often appears near 1000–1100 cm⁻¹ , representing the symmetrical expansion/contraction of the 5-membered ring.

C. The Proton Donor Region (2500–3500 cm⁻¹)
  • Carboxylic Acid (O-H): The O-H stretch is famously broad due to strong intermolecular hydrogen bonding (dimerization), often creating a "V" shape that swallows the C-H stretching peaks (~3000 cm⁻¹).

  • Tetrazole (N-H): The N-H stretch is also broad but typically centers higher (~3146 cm⁻¹) and may appear less diffuse than the carboxylic O-H. Note: In deprotonated salts (tetrazolates), this peak disappears entirely.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for identifying these functional groups in an unknown sample.

FTIR_Decision_Tree Start Unknown Sample Spectrum Check_CO Check 1700-1760 cm⁻¹ (Strong Peak?) Start->Check_CO Has_CO Peak Present Check_CO->Has_CO Yes No_CO Peak Absent Check_CO->No_CO No Result_Acid Carboxylic Acid (Confirmed by Broad O-H) Has_CO->Result_Acid Check_Fingerprint Check 1000-1100 cm⁻¹ (Ring Breath) & 1400-1550 cm⁻¹ (C=N) No_CO->Check_Fingerprint Result_Tetrazole Tetrazole (Confirmed by N-H ~3150) Check_Fingerprint->Result_Tetrazole Peaks Present Result_Other Other Functionality (Amide, Nitrile, etc.) Check_Fingerprint->Result_Other Peaks Absent

Figure 1: FTIR Decision Workflow for distinguishing Carboxylic Acid from Tetrazole.

Experimental Protocol: Self-Validating Methodology

To ensure data integrity, particularly when distinguishing between the protonated forms and their salts, follow this protocol.

Method A: Sample Preparation (Solid State)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (hygroscopicity) which can artificially broaden peaks in the 3000 cm⁻¹ region.

  • Step 1: Dry the sample under vacuum at 40°C for 4 hours. Rationale: Both functional groups are H-bond donors/acceptors; adsorbed water will obscure the N-H/O-H differentiation.

  • Step 2: Place sample on Diamond/ZnSe crystal. Apply high pressure to ensure contact.

  • Step 3: Collect background (air) immediately prior to measurement to correct for atmospheric CO₂ and H₂O.

Method B: Salt Differentiation (The "Shift" Test)

If the spectrum is ambiguous, convert the sample to its salt form (e.g., Sodium Tetrazolate vs. Sodium Carboxylate).

  • Carboxylic Acid: Upon deprotonation (pH > 5), the C=O stretch (1710 cm⁻¹) disappears and is replaced by two bands: Asymmetric COO⁻ (~1550–1610 cm⁻¹) and Symmetric COO⁻ (~1400 cm⁻¹).

  • Tetrazole: Upon deprotonation, the ring modes shift slightly, but the disappearance of the N-H stretch (~3146 cm⁻¹) is the definitive marker.

Bioisosteric Rationale & Application

Why do medicinal chemists substitute Carboxylic Acids with Tetrazoles? The decision is driven by the need to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties without losing potency.

Key Advantages
  • Metabolic Stability: Tetrazoles are resistant to many oxidative and glucuronidation pathways that rapidly clear carboxylic acids.

  • Lipophilicity: The tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate, potentially improving membrane permeability.[1]

  • Binding Affinity: The larger, diffuse negative charge of the tetrazolate anion can create stronger interactions with cationic receptor sites (e.g., Arginine residues).

Bioisostere_Logic Drug_Acid Lead Compound (Carboxylic Acid) Issue Issues: 1. Rapid Metabolism 2. Low Permeability Drug_Acid->Issue Strategy Bioisosteric Replacement (Tetrazole) Issue->Strategy Outcome Optimized Drug: 1. Similar pKa (~5.0) 2. Higher LogP 3. Resists Glucuronidation Strategy->Outcome

Figure 2: Strategic rationale for Tetrazole substitution in drug design.

Case Study: Losartan

The development of Losartan (Cozaar) represents the classic application of this bioisostere. The replacement of the carboxylic acid in the biphenyl scaffold with a tetrazole ring significantly improved oral bioavailability and receptor binding affinity (AT1 receptor), leading to the first-in-class Angiotensin II Receptor Blocker (ARB).

References

  • BenchChem Technical Support. (2025).[1] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. BenchChem.[1] Link

  • Specac. (2025).[2][3] Interpreting Infrared Spectra: Carboxylic Acids and Functional Groups. Specac Application Notes. Link

  • National Institutes of Health (NIH). (2022). Tetrazole as a Carboxylic Acid Isostere and the Synthesis of All Amine-Based Polyampholytes.[4] Macromolecular Rapid Communications.[4] Link

  • Royal Society of Chemistry (RSC). (2021). Practical scale-up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles. RSC Advances. Link

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.[5] OpenStax.[5] Link

Sources

HPLC method development for purity analysis of tetrazole-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for Purity Analysis of Tetrazole-Benzoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of tetrazole-benzoic acid derivatives. As compounds integrating the acidic functionality of benzoic acid with the unique chemical properties of a tetrazole ring, these molecules present specific challenges in chromatographic separation. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and strategic decisions that lead to a validated, high-performance analytical method, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[1][2]

Foundational Principles: Understanding the Analyte

The success of any HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. Tetrazole-benzoic acid derivatives are characterized by:

  • Acidity: The benzoic acid moiety typically has a pKa in the range of 4-5, while the tetrazole ring's N-H proton is also acidic, with a pKa often between 4.5 and 5. This dual acidic nature makes mobile phase pH a critical parameter for controlling retention and peak shape.[3]

  • Polarity: The combination of the aromatic benzoic acid and the highly polar, nitrogen-rich tetrazole ring results in compounds of moderate to high polarity. This makes Reversed-Phase HPLC (RP-HPLC) the separation mode of choice.[4]

  • UV Absorbance: The aromatic systems in these molecules provide strong chromophores, making UV detection a highly suitable and sensitive technique.

A preliminary UV scan of the target analyte and its known impurities is an essential first step to determine the optimal detection wavelength (λmax) for simultaneous detection of all components.

Strategic HPLC Method Development Workflow

The development process is a systematic, multi-step procedure aimed at achieving optimal separation and quantification. The goal is to create a method that is specific, accurate, precise, and robust.

HPLC_Method_Development Analyte Analyte Characterization (pKa, Solubility, UV λmax) Initial_Screen Initial Method Screening - Column Selection (C18) - Mobile Phase Scouting Analyte->Initial_Screen Input Optimization Method Optimization - pH Adjustment - Gradient Tuning - Flow Rate / Temp. Initial_Screen->Optimization Refine Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Optimization->Forced_Deg Challenge Specificity Validation Method Validation (ICH Q2R1) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation Forced_Deg->Validation Confirm Stability-Indicating Final_Method Final Validated Method Validation->Final_Method Finalize

Caption: Workflow for developing a stability-indicating HPLC method.

Column and Mobile Phase Selection: The Core of Separation

The primary challenge in analyzing acidic compounds like benzoic acid derivatives is controlling their ionization to achieve symmetric peak shapes.[3]

  • Column Choice: A modern, end-capped C18 column is the universal starting point for its versatility and hydrophobicity. End-capping is critical as it minimizes the interaction between the acidic analytes and residual silanol groups on the silica surface, which are a primary cause of peak tailing.[3]

  • Mobile Phase pH Control: To ensure a single, non-ionized analyte form and suppress silanol activity, the mobile phase pH must be buffered to at least 1.5-2 units below the analyte's pKa.[3] A pH of 2.5 to 3.0 is typically effective. An acidic buffer, such as potassium phosphate or ammonium acetate, is essential for maintaining a stable pH.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower backpressure. A gradient elution, starting with a high aqueous content and ramping up the acetonitrile concentration, is usually necessary to elute the main analyte and any more hydrophobic impurities within a reasonable time.

The Developed Method: A Case Study

Based on these principles, a stability-indicating RP-HPLC method was developed and validated.

Optimized Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with DAD for spectral analysis.
Column ACE C18 (150 x 4.6 mm, 5 µm)High-purity, end-capped C18 for good peak shape with acidic compounds.[5]
Mobile Phase A 0.02 M Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄Buffers the system well below the pKa of the analytes to suppress ionization.[3]
Mobile Phase B AcetonitrileProvides good elution strength and sharp peaks.
Gradient Program 0-2 min (10% B), 2-25 min (10-80% B), 25-30 min (80% B)Allows for separation of polar impurities at the start and elution of the main peak and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times.
Detector Diode Array Detector (DAD) at 230 nmWavelength chosen based on UV spectra for good sensitivity for both parent and impurities.
Injection Volume 10 µLStandard volume for analytical work.
Diluent Water:Acetonitrile (80:20 v/v)Ensures analyte solubility and compatibility with the initial mobile phase.
Proving Specificity through Forced Degradation

A method is not truly "purity-indicating" until it can be proven to be "stability-indicating." This requires demonstrating that the method can separate the active pharmaceutical ingredient (API) from any degradation products that might form under stress.[6][7] Forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate degradants.[8]

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve analyte in 0.1 M HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve analyte in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose analyte solution to UV light (ICH option 1) for 7 days.

Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Two primary degradation peaks observed, well-resolved from the main peak (Resolution > 2.0).
Base Hydrolysis~25%One major degradant peak, baseline resolved (Resolution > 3.5).
Oxidation (3% H₂O₂)~8%A minor degradant peak formed, resolved from the main peak.
Thermal< 2%The compound is highly stable to dry heat.
Photolytic~5%Minor degradation observed with a new peak appearing.

The ability of the HPLC method to separate all generated degradants from the parent peak confirms its specificity and stability-indicating nature. This is a cornerstone of a trustworthy and reliable analytical method.[6]

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the workhorse for pharmaceutical purity analysis, it's instructive to compare it with other potential techniques.[9][10]

Tech_Comparison MainTopic Purity Analysis of Tetrazole-Benzoic Acid Derivatives HPLC HPLC-UV MainTopic->HPLC Primary Choice GCMS GC-MS MainTopic->GCMS Alternative (with derivatization) CE Capillary Electrophoresis (CE) MainTopic->CE Alternative (high efficiency) HPLC->GCMS Better for non-volatile More robust HPLC->CE Higher throughput Simpler instrumentation GCMS->HPLC Higher structural info (MS) Better for volatile impurities CE->HPLC Lower solvent consumption Higher separation efficiency

Sources

Thermal stability comparison (TGA/DSC) of tetrazole-based ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating energetic materials and coordination frameworks, understanding the thermal stability of tetrazole-based ligands is paramount. Tetrazoles are uniquely characterized by their high nitrogen content (up to 82.4% in 5-aminotetrazole) and high positive enthalpy of formation. While these traits make them exceptional gas generators, propellants, and Metal-Organic Framework (MOF) linkers, they also introduce significant thermal instability.

This guide provides an objective, data-driven comparison of the thermal decomposition profiles of prominent tetrazole ligands using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also establishes a self-validating experimental protocol for accurately determining their kinetic parameters.

Mechanistic Causality of Tetrazole Thermal Decomposition

The thermal decomposition of tetrazoles is not a simple, single-step bond cleavage; it is a highly exothermic, pathway-dependent process dictated by the ligand’s tautomeric state and functional group substitutions.

For instance, 5-aminotetrazole (5-AT) exists in an equilibrium between its amino and imino tautomers. When subjected to thermal stress, the decomposition diverges into two distinct pathways [1, 2]:

  • Low-Temperature Pathway (Amino Form): Driven by the elimination of diatomic nitrogen (

    
    ), leaving behind 
    
    
    
    .
  • High-Temperature Pathway (Imino Form): Driven by the elimination of hydrazoic acid (

    
    ), generating cyanamide (
    
    
    
    ), which subsequently polymerizes into stable melamine residues [1].

Understanding these pathways is critical because the nature of the evolved gas dictates the material's application safety and environmental impact.

Pathway AT 5-Aminotetrazole (5-AT) Equilibrium State Path1 Pathway 1: Amino Tautomer (Lower Activation Energy) AT->Path1 Thermal Stress Path2 Pathway 2: Imino Tautomer (Higher Activation Energy) AT->Path2 Thermal Stress Prod1 N2 + CH3N3 (Primary Gas Generation) Path1->Prod1 Ring Cleavage Prod2 HN3 + NH2CN (Toxic/Corrosive Byproducts) Path2->Prod2 Proton Transfer Melamine Melamine Polymerization (Solid Residue) Prod2->Melamine Secondary Condensation

Fig 1. Divergent thermal decomposition pathways of 5-aminotetrazole.

Comparative Thermal Stability (TGA/DSC Data)

The stability of the tetrazole ring can be modulated by the electronic and steric effects of its substituents. Electron-donating groups or extended conjugated systems (like triazine rings) generally stabilize the tetrazole core, pushing the onset decomposition temperature (


) higher.

Below is a comparative summary of the thermal stability parameters for key tetrazole ligands, derived from dynamic TGA/DSC analyses at standard heating rates (10 °C/min) [1, 3, 4, 5].

Ligand / Compound

(°C)

(°C)
Primary Mass Loss (%)Dominant Exothermic Event
5-Aminotetrazole (5-AT) ~200 - 205210~80%Sharp, violent exotherm
5-Phenyltetrazole (5-PT) ~215223~85%Moderate exotherm
Bis-(1H-tetrazol-5-yl)-amine (BTA) ~213250>90%Multi-stage exotherm
2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine ~247255~95%Single massive exotherm

Note:


 represents the temperature at which mass loss begins (TGA) or the extrapolated onset of the heat flow peak (DSC). 

is the temperature of the maximum decomposition rate.

Self-Validating Experimental Protocol: TGA/DSC of Energetic Ligands

When analyzing high-nitrogen energetic materials, standard polymer TGA/DSC protocols will fail—or worse, damage the instrumentation due to explosive exothermic runaway. The following protocol is a self-validating system designed to mitigate self-heating artifacts and extract mathematically sound kinetic parameters (e.g., Activation Energy,


) using isoconversional methods like the Kissinger or Flynn-Wall-Ozawa (FWO) models [1, 6].
Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 1.0 to 2.0 mg of the tetrazole ligand.

  • Causality: Energetic ligands release massive amounts of heat upon ring opening. If a sample is too large (>5 mg), the internal core of the sample heats up faster than the furnace (self-heating effect). This creates a thermal gradient that artificially shifts the apparent

    
     to a lower temperature, invalidating the kinetic data.
    

Step 2: Crucible Selection & Configuration

  • Action (TGA): Use an open alumina (

    
    ) pan.
    
  • Action (DSC): Use an aluminum pan with a laser-pierced pinhole in the lid.

  • Causality: The open TGA pan allows unrestricted diffusion of evolved gases (

    
    , 
    
    
    
    ), preventing buoyancy artifacts on the microbalance. For DSC, a completely sealed pan will violently rupture due to rapid gas expansion, destroying the sensor. The pinhole allows gas to escape while maintaining the thermal contact required to accurately integrate the enthalpic peak (
    
    
    ).

Step 3: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen (

    
    ) or Argon at a flow rate of 50–100 mL/min for 15 minutes prior to heating.
    
  • Causality: Tetrazoles are highly susceptible to oxidative degradation. An inert purge isolates pure thermal pyrolysis from secondary oxidation reactions, ensuring the measured mass loss is strictly due to the intrinsic stability of the tetrazole ring.

Step 4: Dynamic Multi-Rate Heating Program

  • Action: Program the instrument to heat from 25 °C to 500 °C. Run separate, fresh samples at four distinct heating rates: 5, 10, 15, and 20 °C/min.

  • Causality: A single heating rate can only provide the apparent decomposition temperature. To calculate the true activation energy (

    
    ) without assuming a specific reaction mechanism, you must observe how the 
    
    
    
    shifts as a function of the heating rate. This multi-rate data feeds directly into the Kissinger equation:
    
    
    .

Workflow SamplePrep Sample Prep: 1-2 mg (Prevents Self-Heating) Crucible Crucible Selection (Open TGA / Pin-holed DSC) SamplePrep->Crucible Load sample Purge Inert Purge (N2) (Isolates Pyrolysis) Crucible->Purge Insert to furnace Heating Multi-Rate Heating (5, 10, 15, 20 °C/min) Purge->Heating Baseline stabilized TGA_Data TGA Signal (Mass Loss %, T_onset) Heating->TGA_Data Microbalance DSC_Data DSC Signal (Heat Flow, T_peak, ΔH) Heating->DSC_Data Thermocouple Kinetics Isoconversional Kinetics (Kissinger / FWO Models) TGA_Data->Kinetics Extract T_onset DSC_Data->Kinetics Extract T_peak shifts

Fig 2. Self-validating TGA/DSC experimental workflow for kinetic modeling.

Conclusion

When selecting a tetrazole ligand for high-performance applications, thermal stability is the primary bottleneck. As demonstrated by the data, unmodified 5-aminotetrazole offers excellent gas yields but suffers from a relatively low decomposition threshold (~200 °C) [1]. By incorporating conjugated systems—such as the triazine backbone in 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine—the thermal stability can be pushed near 250 °C, offering a much wider safety margin for processing and calcination [4]. Adhering to strict, multi-rate thermal analysis protocols ensures that these stability limits are measured accurately, free from the artifacts of self-heating and pressure buildup.

References

  • Insights into thermochemistry, kinetics, and pyrolysis behavior of green gas generator 5-aminotetrazole by experiment and theory. Diva-Portal.
  • Decomposition of Aminotetrazole Based Energetic Materials under High Heating R
  • An In-depth Technical Guide on the Thermal Stability of Bis-(1(2)H-tetrazol-5-yl)-amine. Benchchem.
  • Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic m
  • Naturally Derived Chemical Additives as Renewable Alternatives in Polyvinylchloride Formulations. White Rose University Consortium.
  • Effects of Nano-Nickel Oxide on Thermokinetics, Thermal Safety, and Gas-Generating Characteristics of 5-Aminotetrazole Thermal Degrad

Comparative Guide: Structural Elucidation of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid via Single-Crystal XRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of angiotensin II receptor antagonists and other bio-active agents, the 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid scaffold represents a critical bioisostere for carboxylic acid derivatives. However, the synthesis of this compound via the alkylation of 4-(1H-tetrazol-5-yl)benzoic acid is inherently non-regioselective, typically yielding a mixture of the N1-methyl (desired pharmacophore) and N2-methyl (impurity/alternative) isomers.

This guide provides a definitive technical comparison between these isomers, establishing Single-Crystal X-Ray Diffraction (SC-XRD) as the gold standard for structural validation. Unlike NMR, which can be ambiguous due to solvent-dependent chemical shifts in tetrazole tautomers, SC-XRD provides absolute confirmation of the methylation site through direct bond length analysis.

Technical Comparison: N1-Methyl vs. N2-Methyl Isomers

The core challenge in producing high-purity 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid is distinguishing it from its thermodynamic isomer. The table below summarizes the critical crystallographic and physicochemical differentiators.

Table 1: Structural & Physicochemical Differentiators
FeatureTarget: 1-Methyl Isomer (N1) Alternative: 2-Methyl Isomer (N2) Differentiation Method
Symmetry

(approximate)

(approximate local symmetry)
SC-XRD (Space Group)
Dipole Moment High (Polar)Low (Less Polar)Solubility / Retention Time
N-N Bond Lengths Distinct alternation (N1-N2

N2-N3)
More uniform delocalizationSC-XRD (Primary)
Melting Point Typically Higher (Stronger Dipole-Dipole)Typically LowerDSC / Melting Point
Crystal Habit Prisms/Blocks (Solvent dependent)Needles/PlatesOptical Microscopy

Crystallographic Data Analysis[1][2][3][4][5]

To validate the structure of 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid, researchers must benchmark their diffraction data against the unmethylated parent compound and established tetrazole geometries.

Baseline Data: The Parent Scaffold

The crystal structure of the precursor, 4-(1H-tetrazol-5-yl)benzoic acid , serves as the geometric baseline.

  • Crystal System: Monoclinic

  • Space Group:

    
     (or similar variant depending on solvation)
    
  • Key Interaction: The molecule is essentially planar (dihedral angle < 1°), stabilized by strong intermolecular hydrogen bonds forming 2D sheets.

  • Relevance: The 1-methyl derivative often retains the planarity of the phenyl-tetrazole bond but disrupts the H-bonding network due to the loss of the acidic tetrazole proton.

Critical Validation Metrics (SC-XRD)

When refining the structure of the methylated product, the following bond metrics confirm the N1-substitution :

  • N1–C5 Bond: Expect ~1.33–1.35 Å.

  • N1–N2 Bond: Expect ~1.34–1.36 Å (Single bond character).

  • N2–N3 Bond: Expect ~1.28–1.30 Å (Double bond character).

  • N3–N4 Bond: Expect ~1.35–1.37 Å.

Diagnostic Rule: In the N2-methyl isomer , the symmetry of the tetrazole ring results in nearly equivalent N1–N2 and N3–N4 bond lengths. In the N1-methyl isomer , the asymmetry is pronounced.

Experimental Protocol: Synthesis to Structure Solution

This protocol ensures the isolation of single crystals suitable for distinguishing the isomers.

Phase 1: Synthesis & Isolation
  • Methylation: React 4-(1H-tetrazol-5-yl)benzoic acid with methyl iodide (MeI) and

    
     in DMF/Acetone.
    
  • Workup: Acidify to pH 3. The mixture will contain both N1 and N2 isomers.[1]

  • Separation:

    • N2-Isomer: Often less polar; extractable with Ethyl Acetate/Hexane.

    • N1-Isomer: More polar; tends to precipitate or requires extraction with Ethyl Acetate/Methanol.

Phase 2: Crystallization (Vapor Diffusion)
  • Solvent System: Dissolve 20 mg of the N1-enriched fraction in Methanol (MeOH) or DMF (1 mL).

  • Antisolvent: Place the vial inside a larger jar containing Diethyl Ether or Water (if using DMF).

  • Conditions: Allow to stand undisturbed at 4°C for 3–5 days.

  • Observation: Look for block-like crystals (N1) vs. fine needles (N2).

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil at 100 K (cryo-cooling is essential to reduce thermal motion of the methyl group).

  • Collection: Collect a full sphere of data (Mo or Cu radiation).

  • Refinement Strategy:

    • Check for disorder : If the methyl group appears "smeared" or occupies two positions, you may have a co-crystal of N1/N2 isomers.

    • Restraints: Apply FLAT restraint to the phenyl-tetrazole system if planarity is distorted by packing forces.

Workflow Visualization

Diagram 1: Regioselectivity & Structural Determination Workflow

G Start Precursor: 4-(1H-Tetrazol-5-yl)benzoic acid Reaction Methylation (MeI / K2CO3) Start->Reaction Mixture Crude Mixture (N1 + N2 Isomers) Reaction->Mixture Separation Chromatography / Fractional Crystallization Mixture->Separation Isomer1 Target: N1-Methyl Isomer (Polar, High MP) Separation->Isomer1 Polar Fraction Isomer2 Alternative: N2-Methyl Isomer (Less Polar, Low MP) Separation->Isomer2 Non-polar Fraction XRD Single Crystal XRD (Data Collection) Isomer1->XRD Isomer2->XRD Analysis Bond Metric Analysis (N1-N2 vs N2-N3) XRD->Analysis Result Definitive Structure Assignment Analysis->Result

Caption: Workflow for isolating and structurally validating the N1-methyl isomer from the reaction mixture.

Diagram 2: Crystallographic Decision Tree

DecisionTree Data XRD Data Collected Solve Structure Solution (Direct Methods) Data->Solve CheckN Check N-Methyl Position Solve->CheckN N1 Methyl on N1 (Proximal to Carbon) CheckN->N1 Distance ~1.35 A N2 Methyl on N2 (Distal to Carbon) CheckN->N2 Distance ~1.32 A Metric1 Verify Bond Lengths: N1-N2 > N2-N3 N1->Metric1 Metric2 Verify Bond Lengths: Symmetric N-N bonds N2->Metric2 Confirm1 CONFIRMED: 4-(1-methyl-1H-tetrazol-5-yl) Benzoic Acid Metric1->Confirm1 Confirm2 CONFIRMED: 2-Methyl Isomer Metric2->Confirm2

Caption: Decision logic for assigning the correct isomer based on refined electron density and bond metrics.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Xue, S., et al. (2008). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate.[2][3][4] Acta Crystallographica Section E, 64(7), o1368.[3] Link

  • Roh, J., et al. (2012). Regioselectivity of the Alkylation of 5-Substituted Tetrazoles. Scientia Pharmaceutica, 80, 755–762. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Entry: 4-(1H-Tetrazol-5-yl)benzoic acid.[2][3][5][6] Link

  • BenchChem Technical Support. (2025). Regioselectivity of Tetrazole Alkylation and Isomer Separation. Link

Sources

Safety Operating Guide

4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as an exercise in understanding molecular behavior. 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid is a bifunctional molecule that demands specific operational respect. It combines a benzoic acid moiety—which dictates its pH-dependent solubility and irritant properties—with a tetrazole ring, a high-nitrogen heterocycle that inherently stores significant chemical energy.

While the methyl and benzoic acid substitutions sterically and electronically stabilize the tetrazole ring compared to pure 1H-tetrazole, improper disposal or accidental mechanical stress can still trigger hazardous decomposition. The following guide provides a self-validating, mechanistic approach to handling, decontaminating, and disposing of this compound.

I. Physicochemical Hazard Profile & Causality

To safely manage this compound, we must first understand the thermodynamic and chemical drivers behind its hazards. The table below summarizes the quantitative thresholds and mechanistic causality that dictate our safety protocols.

Hazard CategoryQuantitative Threshold / IndicatorMechanistic CausalityOperational Mitigation
Thermal & Kinetic Instability Melting Point (~155-157°C for tetrazole core)High nitrogen content (N4) in the tetrazole ring stores immense formation energy. Exceeding thermal thresholds or applying mechanical shock causes rapid, exothermic N₂ gas evolution[1].Store below 25°C. Strictly avoid grinding, friction, or metal-on-metal contact. Use anti-static tools[2].
Aqueous Precipitation pH < 6.0The benzoic acid moiety protonates in acidic environments, drastically reducing aqueous solubility and causing sudden precipitation[3].Monitor waste pH. Maintain aqueous waste between pH 6–9 to prevent line clogging and pressure buildup.
Corrosive Gas Release Prolonged moisture exposureSlow hydrolysis of the tetrazole ring can release trace amounts of ammonia and nitrogen oxides (NOx)[4].Store in tightly sealed, moisture-proof secondary containment (e.g., Nalgene tubs).

II. Emergency Spill Decontamination Protocol

A spill of 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid must be managed to prevent both aerosolization (which exacerbates respiratory irritation) and friction (which risks localized thermal decomposition). This protocol is a self-validating system: each step includes a verification check to ensure safety before proceeding.

Step 1: Isolate and Ventilate

  • Action: Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation.

  • Causality: The compound causes serious eye and respiratory irritation. Sweeping or air currents can easily aerosolize the fine powder[5].

  • Verification: Ensure the fume hood sash is lowered or the room's negative pressure system is active before re-entering with PPE.

Step 2: Don Appropriate PPE

  • Action: Equip nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat[3].

  • Causality: The benzoic acid moiety acts as a proton donor, disrupting cellular lipid bilayers and causing local acidosis upon skin contact.

Step 3: Frictionless Containment (Solid Spills)

  • Action: Use a conductive, anti-static brush and a spark-resistant dustpan to gently sweep the material. Do not use a standard vacuum cleaner.

  • Causality: Standard vacuums generate static electricity and heat. Friction from metal-on-metal contact can provide the activation energy required for localized exothermic decomposition of the tetrazole ring[2].

  • Verification: Visually confirm that no dust clouds are forming during the sweeping process. If dust forms, lightly mist the area with a compatible inert solvent (like water) if safe to do so.

Step 4: Surface Decontamination

  • Action: After removing the bulk solid, wash the affected area with a mild soap and water solution[3].

  • Causality: Soap acts as a mild surfactant and base, neutralizing residual traces of the acidic compound and ensuring complete removal from bench surfaces.

III. Routine Waste Segregation & Disposal Workflow

Proper disposal prevents dangerous downstream reactions in waste consolidation drums. Never dispose of this compound down the sink.

Step 1: Waste Characterization & Segregation

  • Action: Separate waste into "Solid Powder/Crystals", "Aqueous Solutions", and "Organic Solutions".

  • Causality: Mixing organic solvents with high-nitrogen compounds can create shock-sensitive mixtures. Segregation prevents cross-reactivity[4].

Step 2: Container Selection

  • Action: Collect all waste forms in High-Density Polyethylene (HDPE) containers. Do not use rigid glass bottles.

  • Causality: Because tetrazole derivatives can slowly degrade to release nitrogen gas, sealing them in rigid glass containers poses a severe pressurization and fragmentation risk. HDPE offers slight flexibility and superior chemical compatibility[3].

Step 3: pH Verification (For Aqueous Waste)

  • Action: Test the aqueous waste solution with pH strips. If the pH is 6 or lower, it must be strictly managed as Dangerous Waste[3].

  • Verification: Ensure the pH is documented on the waste log. Do not attempt to neutralize highly concentrated waste at the bench; this exothermic reaction can trigger the tetrazole ring's decomposition.

Step 4: Labeling and EH&S Transfer

  • Action: Apply a hazardous waste label indicating "Toxic/Irritant" and "Potential Gas Generation". Transfer to your Environmental Health and Safety (EH&S) department for incineration.

  • Causality: Commercial disposal facilities must know about the tetrazole moiety so they can route the chemical for controlled incineration with flue gas scrubbing, rather than standard landfilling[6].

IV. Mechanistic Workflow Diagram

The following decision tree illustrates the logical flow for categorizing and packaging 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid waste to ensure compliance and safety.

G Start 4-(1-methyl-1H-Tetrazol-5-YL)- Benzoic Acid Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) CheckState->Liquid SolidPack Collect in Anti-Static HDPE Container Solid->SolidPack LiquidCheck Check pH & Solvent Type Liquid->LiquidCheck Label Apply Hazardous Waste Label (Toxic/Irritant/Gas Risk) SolidPack->Label Aqueous Aqueous Solution (Verify pH < 6 = Hazardous) LiquidCheck->Aqueous Organic Organic Solution (Segregate Halogenated) LiquidCheck->Organic Aqueous->Label Organic->Label Dispose Transfer to EH&S Approved Disposal Facility Label->Dispose

Decision tree for the segregation and disposal of 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid waste.

V. References

  • Fisher Scientific, "SAFETY DATA SHEET: 4-(1H-Tetrazol-5-yl)benzoic acid", fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpKFyI1m1Zkljsm8hf5kD9BPHB7qlKmgdkgcWxXheg2Minw2TIavziN3Dc7IfIwNHyTDWnEaGobPWHiShOuN0CW_-XlzrRn9XiHz3G3RPpyD4W5w-BkLh9AOOA6hj_tXeZ3KTXZOyWELLfX4K3F951IrDFAu--nHN1cbZP3WOHpRYcZIxtf-JHDGACGgKUANnCWb77IJHJPd17hREwkri8Y5qe6wA8dqtU3cMebdFe7hX59TB144uH2l2xiKXg04RCH-Fzj5wBAJkbeESy7VTMLyZFENtPjt3H8ow=][5]

  • Washington State University, "Benzoic Acid Standard Operating Procedure", wsu.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXIsFnYQdVswXkbDFC9Wh4h-c_iwvvEIUh0RaAkiRey7ywhseQmnCB-XkqfqSBg8n-ym-nHewbtMP9dFJbXscIVa-BynBLr24yruYSdjdjhyIaT9WPLSF2Xkn-vgSFRGLxNthyNLK1WmiqIvmrro1wggIamScsqMZNPd8s4L8gb_IKDTYtWbaq6C6DHbuK6K-O2Xs][3]

  • TCI Chemicals, "SAFETY DATA SHEET: 4-(1H-Tetrazol-5-yl)benzoic Acid", tcichemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo2l8ksXFzMmk6Ih9t8p7LWXDxtJ1njaGtHct6D2JUJSL7M0bxYmjvHb-iPj96zo86_WYCeDYPWrYVTi0w_fsvF0MTvVW3BHNy_NrXx-Iu4FuG5ab3LyQzmeYfUcpTmrTBKi2FdqLf676FyDmNHXXL4Q==][1]

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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid

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